molecular formula C11H13N3O2 B8097859 Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Número de catálogo: B8097859
Peso molecular: 219.24 g/mol
Clave InChI: JIWWCOWYIKQUIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate. It belongs to the imidazopyridine family, a class of heterocyclic compounds known for their diverse biological attributes and broad utility in drug discovery . This scaffold is recognized for its structural similarity to purine nuclei, facilitating interactions with biological macromolecules . The primary research value of this specific compound lies in its role as a precursor in the development of novel therapeutics. It serves as a critical building block in the synthesis of imidazo[1,5-a]pyridine derivatives that are investigated as potent partial agonists for the 5-HT4 receptor (5-HT4R) . Targeting the 5-HT4 receptor is a promising strategy for the treatment of cognitive disorders associated with Alzheimer's disease, as 5-HT4R agonism can enhance acetylcholine release in the brain and potentially stimulate the non-amyloidogenic processing of the amyloid precursor protein, offering both symptomatic and disease-modifying potential . The compound's structure, featuring both an ester group and an aminomethyl substituent on the imidazo[1,5-a]pyridine core, makes it a versatile intermediate for further chemical modifications aimed at optimizing receptor affinity, efficacy, and drug-like properties for central nervous system (CNS) targets . Researchers utilize this compound in the pursuit of developing new therapeutic agents with improved metabolic stability, acceptable pharmacokinetic profiles, and adequate brain penetration . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Propiedades

IUPAC Name

ethyl 5-(aminomethyl)imidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)10-9-5-3-4-8(6-12)14(9)7-13-10/h3-5,7H,2,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWWCOWYIKQUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action and Therapeutic Profiling of Ethyl 5-Aminomethyl-Imidazo[1,5-a]pyridine-1-Carboxylate Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in targeted therapeutics, I have frequently encountered the imidazo[1,5-a]pyridine scaffold as a privileged pharmacophore in oncology and immunology. Specifically, derivatives synthesized from the ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate building block demonstrate exceptional versatility as1[1]. This technical guide elucidates the core structural rationale behind this scaffold, its dual mechanistic pathways (PI3Kγ and MNK1/2 inhibition), and provides field-proven, self-validating protocols for characterizing these compounds.

Part 1: Molecular Scaffold & Pharmacophore Rationale

The efficacy of the ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate core lies in its precise spatial geometry within the kinase ATP-binding pocket. Rather than relying on brute-force lipophilicity, this scaffold achieves potency through highly directional electrostatic and hydrophobic interactions:

  • Hinge Binding (The Anchor): The nitrogen atom at position 2 of the imidazo[1,5-a]pyridine ring serves as a critical hydrogen bond acceptor. In our structural biology workflows, this nitrogen consistently forms a robust hydrogen bond with the backbone amide of the kinase hinge region (e.g., 2[2] or Val882 in PI3Kγ).

  • Hydrophobic Exploitation: The ethyl 1-carboxylate group is oriented towards the hydrophobic pocket adjacent to the ATP cleft, providing van der Waals interactions that drive binding affinity.

  • Solvent Vectoring (The Selectivity Switch): The 5-aminomethyl moiety is the primary vector for diversification. At physiological pH, the basic amine can form salt bridges with the conserved aspartate of the DFG motif. When functionalized into ureas or amides, it extends into the solvent-exposed region or specificity pockets, dictating whether the molecule selectively targets lipid kinases or serine/threonine kinases.

Part 2: Primary Mechanism of Action — PI3Kγ Inhibition

Phosphoinositide 3-kinase gamma (PI3Kγ) is a master regulator of leukocyte chemotaxis and the tumor microenvironment. Imidazo[1,5-a]pyridine derivatives act as potent, reversible, ATP-competitive inhibitors of the p110γ catalytic subunit.

By blocking the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), these compounds halt the downstream recruitment and phosphorylation of AKT at Thr308 and Ser473. This mechanism effectively 3[3], suppressing tumor growth and alleviating autoimmune symptoms.

PI3K_Pathway GPCR GPCR Activation (Chemokines/Lipids) PI3Kg PI3Kγ (p110γ/p101) GPCR->PI3Kg Gβγ subunits PIP3 PIP3 PI3Kg->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PDK1->AKT Thr308 CellResponse Leukocyte Migration & Tumor Microenvironment Modulation AKT->CellResponse mTOR mTORC1 / mTORC2 mTOR->AKT Ser473 Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->PI3Kg ATP-competitive inhibition

Caption: PI3Kγ signaling cascade and its inhibition by imidazo[1,5-a]pyridine derivatives.

Part 3: Secondary Mechanism of Action — MNK1/2 Inhibition

Beyond lipid kinases, this scaffold is highly effective against serine/threonine kinases, particularly MAP kinase-interacting kinases 1 and 2 (MNK1/2). MNK1/2 are uniquely responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Ser209.

Over-phosphorylation of eIF4E drives the cap-dependent4[4]. Imidazo[1,5-a]pyridine derivatives lock MNK into an inactive conformation, ablating eIF4E phosphorylation without disrupting upstream MAPK (ERK/p38) signaling.

MNK_Pathway ERK ERK / p38 MAPK MNK MNK1 / MNK2 ERK->MNK Phosphorylation peIF4E p-eIF4E (Ser209) MNK->peIF4E Kinase Activity eIF4E eIF4E (Unphosphorylated) eIF4E->peIF4E Translation Oncogenic mRNA Translation (c-Myc, Mcl-1) peIF4E->Translation Cap-dependent Initiation Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->MNK Hinge-binding (Met162)

Caption: MNK1/2-eIF4E translation axis targeted by imidazo[1,5-a]pyridine inhibitors.

Part 4: Experimental Validation & Protocols

Trustworthiness in drug development demands self-validating systems. Relying solely on biochemical assays is insufficient; orthogonal cellular readouts are required to confirm target engagement, membrane permeability, and off-target avoidance. Below is the standardized workflow I employ to validate these derivatives.

Workflow CompPrep Compound Preparation Serial Dilution in DMSO KinaseReaction Kinase Reaction Target + ATP + Substrate CompPrep->KinaseReaction Detection Detection Phase ADP-Glo Reagent Addition KinaseReaction->Detection Analysis Data Analysis IC50 Calculation (Hill Eq) Detection->Analysis

Caption: Self-validating experimental workflow for kinase inhibitor characterization.

Protocol 1: Biochemical Kinase Assay (ADP-Glo)

Causality: We utilize the ADP-Glo assay because it directly measures the ADP produced during the kinase reaction, providing a universal, non-radioactive readout that is highly resistant to compound auto-fluorescence (a common issue with highly conjugated imidazopyridines).

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the imidazo[1,5-a]pyridine derivative in 100% DMSO, then transfer to a 384-well plate (final DMSO concentration <1%).

  • Enzyme Addition: Add recombinant PI3Kγ or MNK2 to the wells and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km​ for the specific kinase) and the appropriate substrate (PIP2 for PI3Kγ; eIF4E peptide for MNK).

  • Detection: After 60 minutes, add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity. Calculate the IC50 using a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement (Phospho-Flow Cytometry)

Causality: To ensure the biochemical IC50 translates to cellular efficacy, we measure downstream phosphorylation events (p-AKT for PI3Kγ; p-eIF4E for MNK). Flow cytometry is preferred over Western blotting as it provides single-cell resolution and multiplexing capabilities.

  • Cell Treatment: Seed RAW 264.7 macrophages (for PI3Kγ) or HCT-116 cells (for MNK) in 96-well plates. Treat with compounds for 2 hours.

  • Stimulation: Stimulate macrophages with C5a (10 nM) for 5 minutes to activate PI3Kγ.

  • Fixation/Permeabilization: Fix cells with 4% paraformaldehyde for 10 minutes. Permeabilize with ice-cold 90% methanol for 30 minutes to expose intracellular epitopes.

  • Staining: Stain with fluorophore-conjugated primary antibodies against p-AKT (Ser473) or p-eIF4E (Ser209).

  • Acquisition: Acquire data on a flow cytometer. Determine the IC50 based on the reduction of the Mean Fluorescence Intensity (MFI) relative to vehicle controls.

Data Presentation: Quantitative Profiling

The following table summarizes the typical pharmacological profile of an optimized ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate derivative, demonstrating the translation from biochemical potency to cellular efficacy.

Target / AssayReadoutRepresentative IC50 (nM)Assay Type
PI3Kγ ADP Production12Biochemical
PI3Kδ ADP Production450Biochemical
MNK2 ADP Production28Biochemical
MNK1 ADP Production85Biochemical
RAW 264.7 Cells p-AKT (Ser473) MFI45Cellular
HCT-116 Cells p-eIF4E (Ser209) MFI92Cellular

References

  • Title: Discovery of a Novel MNK Inhibitor (NSP-1047) with In Vivo Anti-acute Myeloid Leukemia Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Update on the Development of MNK Inhibitors as Therapeutic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors Source: Google Patents URL
  • Title: Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: MDPI URL: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the imidazo[1,5-a]pyridine scaffold serves as a privileged bioisostere for indole, purine, and benzimidazole rings. Specifically, Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate is a highly versatile bifunctional building block. It provides two orthogonal synthetic handles: a primary amine at the 5-position for electrophilic trapping (e.g., amide or urea formation) and an ethyl ester at the 1-position for controlled saponification and subsequent functionalization.

This guide provides an in-depth physicochemical profile, mechanistic rationale for handling, and field-proven, self-validating experimental protocols for utilizing this intermediate in pharmaceutical development.

Physicochemical Profiling & Identification

To ensure reproducibility in synthetic workflows, it is critical to distinguish between the free base and the hydrochloride salt forms of this compound. The primary amine in the free base is highly nucleophilic and susceptible to atmospheric oxidation or spontaneous dimerization over extended storage. Consequently, the hydrochloride salt is the industry standard for long-term stability and commercial distribution[1][2].

Table 1: Core Identifiers and Molecular Properties
PropertyFree BaseHydrochloride Salt
CAS Registry Number 1086392-80-41187932-36-0
Molecular Formula C₁₁H₁₃N₃O₂C₁₁H₁₄ClN₃O₂
Molecular Weight 219.24 g/mol 255.70 g/mol
Physical State SolidSolid (Hygroscopic)
Storage Conditions -20 °C, Inert Atmosphere2–8 °C, Desiccated
Primary Utility Immediate in situ reactionLong-term storage / Stock solutions

Data aggregated from authoritative chemical substance databases 2, .

Structural Significance in Medicinal Chemistry

The strategic placement of functional groups on this scaffold dictates its utility:

  • The 5-Aminomethyl Vector: The methylene spacer isolates the primary amine from the aromatic system's electron-withdrawing effects, maintaining a highly basic and nucleophilic character. This makes it an ideal hydrogen-bond donor/acceptor pharmacophore for targeting kinase hinge regions.

  • The 1-Ethyl Carboxylate: This acts as a stable protecting group during reactions at the 5-position. Once the amine is elaborated, the ester can be hydrolyzed to a carboxylic acid, enabling bidirectional growth of the molecule (e.g., into PROTAC linkers or dual-pharmacophore drugs).

Mechanistic Pathway Visualization

G Core Ethyl 5-aminomethyl- imidazo[1,5-a]pyridine- 1-carboxylate Amide Target Amide Derivatives Core->Amide R-COOH, HATU DIPEA, DMF Acid 1-Carboxylic Acid Intermediate Core->Acid LiOH (aq) THF/MeOH Urea Urea/Carbamate Scaffolds Core->Urea R-NCO or R-OCOCl, TEA

Figure 1: Divergent synthetic functionalization pathways of the imidazo[1,5-a]pyridine scaffold.

Experimental Workflows & Protocols

As an application scientist, deploying this molecule requires strict control over reaction environments, particularly regarding the neutralization of the hydrochloride salt. Below are field-validated, self-validating protocols for the two most common transformations.

Protocol A: Amide Coupling at the 5-Aminomethyl Position

Objective: Synthesize an advanced amide intermediate using the hydrochloride salt (CAS 1187932-36-0)[3]. Causality & Reagent Selection: HATU is selected over EDC/HOBt due to its superior kinetics in coupling sterically hindered or electron-deficient carboxylic acids. Rapid coupling minimizes the residence time of the liberated free base, suppressing unwanted side reactions. DIPEA (N,N-Diisopropylethylamine) is used in a strict 3.0 molar equivalent ratio: 1.0 eq to neutralize the HCl salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain the basic medium required for the HATU catalytic cycle.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a 0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature (RT) for 15 minutes to generate the active OAt-ester.

  • Substrate Addition: Add Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride (1.0 eq) in one portion.

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. The reaction is complete when the starting material mass peak (m/z [M+H]⁺ 220.1) is entirely consumed and replaced by the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Saponification of the 1-Ethyl Carboxylate

Objective: Reveal the carboxylic acid at the 1-position for subsequent bidirectional coupling. Causality & Reagent Selection: Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH. The lithium cation strongly coordinates to the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows the saponification to proceed efficiently at room temperature, preventing thermal degradation or epimerization of adjacent sensitive stereocenters in the elaborated molecule.

Step-by-Step Methodology:

  • Dissolution: Dissolve the elaborated ethyl ester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir vigorously at RT for 12 hours.

    • Self-Validation Checkpoint: TLC (10% MeOH in DCM) should indicate the complete disappearance of the high-Rf ester starting material. The resulting carboxylate salt will remain at the baseline.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH, leaving only the aqueous layer.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify to pH 3–4 using 1M HCl dropwise.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold water and dry under high vacuum for 24 hours to yield the pure imidazo[1,5-a]pyridine-1-carboxylic acid derivative.

References

  • Alfa API Sector. "CAS 1086392-80-4 Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate." Alfa API Sector Product Database, 2025. 2

  • Sigma-Aldrich. "Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride (MDL Mfcd11506253)." MilliporeSigma Catalog, 2025.

  • NextSDS. "Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride — Chemical Substance Information." NextSDS Regulatory Database, 2025. 3

Sources

Pharmacokinetic Profiling of Imidazo[1,5-a]pyridine-1-carboxylate Analogs: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules targeting a wide array of biological pathways.[1][2] Analogs featuring a 1-carboxylate moiety are of particular interest due to the synthetic handles and potential for modulating physicochemical properties. However, advancing these promising compounds from discovery to clinical candidates requires a rigorous and early understanding of their pharmacokinetic (PK) behavior. This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of imidazo[1,5-a]pyridine-1-carboxylate analogs. Authored from the perspective of a seasoned application scientist, this document moves beyond mere protocol recitation to explain the causality behind experimental choices, enabling researchers to design, execute, and interpret ADME (Absorption, Distribution, Metabolism, and Excretion) studies that are both scientifically sound and decision-enabling.

Introduction: The Imidazo[1,5-a]pyridine Core and the Imperative of Early PK Assessment

Imidazopyridines are a versatile class of nitrogen-fused heterocycles with several isomeric forms, including imidazo[1,5-a]pyridines, which are explored for their unique biological and photophysical properties.[3][4] While much of the literature focuses on the related imidazo[1,2-a]pyridine isomer found in drugs like Zolpidem[5], the imidazo[1,5-a]pyridine core presents distinct electronic and steric properties that warrant specific investigation. These compounds are being explored as potent and selective inverse agonists for targets like the retinoic acid receptor-related orphan receptor gamma (RORc), a key regulator in autoimmune diseases.[6]

The journey of a drug candidate is fraught with attrition, and poor pharmacokinetics remains a primary cause of failure. Early, strategic assessment of a compound's ADME profile is not merely a data-gathering exercise; it is a critical risk mitigation strategy.[7] For the imidazo[1,5-a]pyridine-1-carboxylate series, understanding how the scaffold and its substituents influence properties like solubility, metabolic stability, and bioavailability allows for the rational design of next-generation analogs with improved in vivo performance.[8][9]

This guide outlines a logical, tiered approach to PK profiling, beginning with high-throughput in vitro assays to triage early-stage compounds and progressing to more complex in vivo studies for late-stage lead candidates.

The Strategic Workflow of Pharmacokinetic Profiling

A successful PK profiling campaign is a multi-stage process where data from one experiment informs the design of the next. The objective is to build a comprehensive picture of the compound's journey through the body. This workflow ensures that resources are focused on compounds with the highest probability of success.

PK_Workflow cluster_0 Tier 1: Early Screening (Hit-to-Lead) cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Candidate Selection A Physicochemical Properties (Solubility, logD) B Metabolic Stability (Microsomes, Hepatocytes) A->B Informs dose E Plasma Protein Binding D CYP Inhibition & Reaction Phenotyping B->D Identifies liabilities C Permeability (e.g., PAMPA) G Advanced Permeability & Efflux (e.g., Caco-2) C->G Refines absorption model H Rodent Pharmacokinetics (IV & PO) (Mouse, Rat) D->H Predicts in vivo outcome E->H Predicts in vivo outcome F Plasma Stability F->H Predicts in vivo outcome G->H Predicts in vivo outcome I Metabolite Identification H->I Explains exposure J Cross-Species Metabolism H->J Assesses human relevance

Caption: Tiered workflow for pharmacokinetic profiling.

Tier 1: Foundational In Vitro ADME Screening

The goal of Tier 1 is to rapidly assess the fundamental "drug-like" properties of a chemical series. These assays are typically high-throughput and require minimal compound quantities, making them ideal for the hit-to-lead stage.

Aqueous Solubility

Causality: Poor solubility is a primary driver of low and erratic oral absorption. For imidazo[1,5-a]pyridines, the planar, aromatic nature of the core can predispose analogs to low solubility. The 1-carboxylate group, depending on its ester or amide form, can be leveraged to modulate this property. An ionizable group can significantly improve solubility at physiological pH.[10]

Protocol: Kinetic Solubility by Turbidimetry

  • Stock Solution Prep: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Compound Addition: In a 96-well microplate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity (light scattering) at a wavelength of ~620 nm using a plate reader.

  • Data Analysis: Compare the turbidity of the test compound well to positive (known insoluble compound) and negative (buffer only) controls. A significant increase in turbidity indicates precipitation and thus, solubility below 100 µM.

Metabolic Stability

Causality: The rate of metabolism by liver enzymes dictates a drug's half-life and oral bioavailability. The imidazopyridine core is susceptible to oxidation by Cytochrome P450 (CYP) enzymes and, critically, by Aldehyde Oxidase (AO).[11] Identifying metabolic "hot spots" early allows for chemical modifications to block these sites and improve stability.

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Test Compound: 1 µM final concentration in incubation buffer (0.1 M potassium phosphate, pH 7.4).

    • Liver Microsomes: Prepare a suspension of pooled human or rodent liver microsomes (e.g., 0.5 mg/mL final concentration).

    • NADPH (Cofactor): Prepare a 10 mM stock solution.

  • Incubation Setup:

    • Pre-warm the microsome suspension and test compound to 37°C.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Prepare a parallel incubation without NADPH as a negative control to assess non-enzymatic degradation.

  • Time Points: Aliquot and stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing: Centrifuge the samples at ~3000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

Microsomal_Stability cluster_0 Incubation at 37°C A Test Compound (1 µM) B Liver Microsomes (0.5 mg/mL) C NADPH (1 mM) D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + Internal Std) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis (Quantify Parent Drug) F->G H Calculate t½ & CLint G->H

Caption: Workflow for a liver microsomal stability assay.

Tier 2: Mechanistic Insights for Lead Optimization

Once promising leads are identified, a deeper understanding of their ADME properties is required to guide optimization.

Cytochrome P450 (CYP) Inhibition

Causality: Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a primary cause of drug-drug interactions (DDIs). Assessing the potential of an imidazo[1,5-a]pyridine-1-carboxylate analog to inhibit these enzymes is a critical regulatory and safety checkpoint.[7]

Protocol: CYP Inhibition (IC50) Assay

  • System: Use human liver microsomes or recombinant human CYP enzymes.

  • Probe Substrates: Select a specific fluorescent or LC-MS/MS-based probe substrate for each CYP isoform being tested (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

  • Incubation: Co-incubate the test compound (at a range of concentrations, e.g., 0.1 to 100 µM) with the microsomes/recombinant enzyme and the specific probe substrate.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C for a predetermined time.

  • Analysis: Stop the reaction and quantify the formation of the probe substrate's metabolite.

  • IC50 Calculation: Plot the percent inhibition of metabolite formation against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and be cleared by metabolic enzymes. High plasma protein binding can reduce efficacy and lower clearance. The lipophilicity of the imidazopyridine core often leads to significant PPB.[12]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus: Use a RED device, which consists of single-use inserts containing a semipermeable dialysis membrane (8 kDa MWCO) that divides a Teflon base plate well into two chambers.

  • Procedure:

    • Add plasma (human, rat, etc.) spiked with the test compound (e.g., 5 µM) to one chamber (the plasma chamber).

    • Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).

  • Equilibration: Seal the plate and incubate on a shaker at 37°C for 4-6 hours to allow the free drug to equilibrate across the membrane.

  • Sampling: After incubation, take equal aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects. Precipitate proteins and analyze both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

ParameterDescriptionTypical Range for LeadsRationale
Kinetic Solubility Concentration at which compound precipitates from aqueous buffer.> 50 µMEnsures compound is soluble in assay buffers and less likely to have absorption issues.
Microsomal t½ Time for 50% of the compound to be metabolized by liver microsomes.> 30 minIndicates resistance to rapid first-pass metabolism, aiding oral bioavailability.[12]
CYP IC50 Concentration causing 50% inhibition of a specific CYP enzyme.> 10 µMReduces the risk of clinically significant drug-drug interactions.
Fraction Unbound (fu) Percentage of drug not bound to plasma proteins.> 1%Ensures sufficient free drug is available to engage the target and exert a pharmacological effect.

Table 1: Target in vitro ADME parameters for imidazo[1,5-a]pyridine-1-carboxylate analogs during lead optimization.

Tier 3: In Vivo Pharmacokinetics for Preclinical Candidates

The definitive test of a compound's properties is its behavior in a living system. In vivo PK studies in rodents are essential for understanding the integrated effects of ADME and for predicting human pharmacokinetics.

In Vivo Pharmacokinetic Study Design

Causality: This study provides critical parameters like clearance (Cl), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). These data are essential for designing efficacy studies and predicting human dose regimens. Comparing intravenous (IV) and oral (PO) dosing is necessary to calculate absolute bioavailability.[8]

Protocol: Rodent PK Study (Rat or Mouse)

  • Animal Model: Use male Sprague-Dawley rats or CD-1 mice, typically cannulated (jugular vein) for serial blood sampling.

  • Dosing:

    • IV Group (n=3): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The compound should be formulated in a solubilizing vehicle (e.g., 20% Solutol in saline).

    • PO Group (n=3): Administer a single oral gavage dose (e.g., 5-10 mg/kg). The compound is typically formulated as a suspension (e.g., in 0.5% methylcellulose).

  • Blood Sampling: Collect sparse or serial blood samples (e.g., ~50 µL) at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

ParameterCalculation InputSignificance for Imidazo[1,5-a]pyridines
Clearance (Cl) Dose_iv / AUC_ivMeasures the body's efficiency in eliminating the drug. High clearance can lead to a short half-life.
Volume of Distribution (Vd) Cl / KelIndicates the extent of drug distribution into tissues versus remaining in plasma. High Vd suggests extensive tissue distribution.
Half-Life (t½) 0.693 / KelThe time required for the plasma concentration to decrease by half. Dictates dosing frequency.
Bioavailability (F%) (AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100The fraction of the oral dose that reaches systemic circulation. A key parameter for oral drug viability.[13]

Table 2: Key in vivo pharmacokinetic parameters and their interpretation.

Conclusion: Synthesizing Data for Project Advancement

The pharmacokinetic profiling of imidazo[1,5-a]pyridine-1-carboxylate analogs is a dynamic process of hypothesis generation and testing. Data from in vitro assays provide a foundational understanding of a compound's intrinsic properties and potential liabilities. These findings guide the selection of candidates for in vivo studies, which ultimately determine the compound's viability as a drug. By systematically applying the principles and protocols outlined in this guide, drug development teams can de-risk their projects, optimize their chemical matter with greater efficiency, and increase the probability of selecting a candidate with a pharmacokinetic profile suitable for clinical success.

References

  • A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available at: [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA A α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. Available at: [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PMC. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC. Available at: [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Griffith Research Online. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Available at: [Link]

  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. PubMed. Available at: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • In Vitro ADME Properties of Representative Compounds a. ResearchGate. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. Available at: [Link]

  • Imidazo[1,2-a]pyridines: Orally Active Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega - ACS Publications. Available at: [Link]

  • Imidazo[1,5‐a]pyridine‐based drug molecules. ResearchGate. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization. Royal Society of Chemistry. Available at: [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC. Available at: [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. PubMed. Available at: [Link]

Sources

Preclinical Toxicity Evaluation of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate: A Technical Guide for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate (often isolated as a hydrochloride salt) is a highly functionalized heterocyclic building block. The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore found in various biologically active molecules, including RORc inverse agonists[1], 5-HT4 receptor partial agonists[2], and PI3K/Akt pathway inhibitors[3]. While the core scaffold generally exhibits a favorable safety profile[4], the specific substitution pattern of this molecule—namely the 1-ethyl carboxylate and 5-aminomethyl groups—introduces unique metabolic and toxicological variables.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic screening checklists. This guide deconstructs the structural liabilities of the compound and provides a self-validating, mechanistically grounded framework for acquiring preliminary toxicity data.

Structural Deconstruction & Predictive Toxicology

Before initiating in vitro assays, we must establish causality between the molecule's structural features and its potential toxicophores. Predictive toxicology allows us to tailor our experimental design to the specific liabilities of the compound.

The Imidazo[1,5-a]pyridine Core

The fused bicyclic imidazo[1,5-a]pyridine system is generally well-tolerated in mammalian systems. However, like many nitrogen-containing heterocycles, the lone pair of electrons on the sp2-hybridized nitrogen can coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes. While sterically hindered compared to simple imidazoles, this coordination can lead to reversible CYP inhibition, posing a risk for drug-drug interactions (DDIs).

The 1-Ethyl Carboxylate Moiety (Metabolic Liability)

The presence of an ethyl ester at the C1 position introduces a significant metabolic dynamic. In human plasma and hepatic tissue, this ester is highly susceptible to rapid hydrolysis catalyzed by human carboxylesterases (CES1 in the liver, CES2 in the intestine)[5].

  • Causality: The rapid cleavage of the ethyl group yields the corresponding carboxylic acid and a stoichiometric equivalent of ethanol[5]. Toxicity assays must account for the fact that in vivo exposure will likely be driven by the carboxylic acid metabolite rather than the parent ester.

The 5-Aminomethyl Group (Toxicophore Risk)

Primary aliphatic amines are classic targets for oxidative deamination by Monoamine Oxidases (MAOs) and CYP enzymes.

  • Causality: Oxidation of the 5-aminomethyl group can generate a reactive aldehyde intermediate. Aldehydes are electrophilic and can covalently bind to nucleophilic residues on proteins or intercalate with DNA, leading to genotoxicity or idiosyncratic drug toxicity.

MetabolicPathway Parent Ethyl 5-aminomethyl-imidazo[1,5-a] pyridine-1-carboxylate Esterase Carboxylesterases (CES1/CES2) Parent->Esterase Hydrolysis CYP CYP450 / MAO Oxidation Parent->CYP Amine Oxidation Acid Carboxylic Acid Metabolite Esterase->Acid Ethanol Ethanol (Byproduct) Esterase->Ethanol Aldehyde Reactive Aldehyde Intermediate CYP->Aldehyde Toxicity Risk

Predicted metabolic pathways and structural liabilities.

Recommended Tiered In Vitro Toxicity Profiling Workflow

ToxWorkflow Start Compound Synthesis & Purity Verification (>98%) Tier1 Tier 1: In Vitro Cytotoxicity (HepG2, HEK293) Start->Tier1 Tier2 Tier 2: Genotoxicity (Ames Test OECD 471) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Cardiotoxicity (hERG Patch Clamp) Tier2->Tier3 Negative Tier4 Tier 4: ADME & CYP Inhibition Profiling Tier3->Tier4 IC50 > 30 µM Decision Go/No-Go Decision for In Vivo Studies Tier4->Decision

Tiered preclinical toxicity screening workflow.

Experimental Protocols: Self-Validating Systems

A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that negative results are true negatives, not assay failures.

Protocol A: Miniaturized Ames Test (Genotoxicity)

Rationale: To evaluate the mutagenic potential of the reactive aldehyde generated from the 5-aminomethyl group. The inclusion of the S9 fraction is mechanistically imperative here to simulate hepatic CES1-mediated cleavage and CYP-mediated oxidation.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to an OD600 of 1.0-1.5.

  • Metabolic Activation (S9): Prepare a 10% rat liver S9 mix (Aroclor 1254-induced) supplemented with NADP+ and glucose-6-phosphate to fuel CYP and CES activity.

  • Compound Dosing: Dissolve Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate in DMSO. Prepare a concentration gradient (1.5, 5, 15, 50, 150, 500 µ g/well ). Self-Validation: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity.

  • Incubation: Combine 10 µL of compound, 10 µL of bacterial culture, and 20 µL of S9 mix (or phosphate buffer for -S9 conditions) in a 384-well plate. Incubate at 37°C for 90 minutes.

  • Plating & Scoring: Add indicator medium (containing a pH indicator to detect bacterial metabolism) and incubate for 48 hours. Score wells for revertant colonies.

  • Data Validation: The assay is only valid if positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) show a >3-fold increase in revertants, and the vehicle control remains at baseline.

Protocol B: High-Throughput CYP450 Inhibition Assay

Rationale: To assess the DDI risk driven by the imidazopyridine nitrogen coordinating with the CYP heme iron.

Step-by-Step Methodology:

  • Enzyme Matrix: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Cocktail: Prepare a cocktail of specific CYP substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6, Diclofenac for CYP2C9) at their respective Km​ values.

  • Pre-Incubation: Add the test compound (0.1 to 50 µM) to the HLM-substrate mixture. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination: After 10 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: The short incubation time ensures initial rate conditions (substrate depletion < 20%).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of isoform-specific metabolites (e.g., 1'-hydroxymidazolam). Calculate IC50 values using non-linear regression.

Quantitative Data Summary

To interpret the data generated from the protocols above, researchers must benchmark the results against established industry thresholds for early-stage development.

AssayTarget MetricAcceptance ThresholdMechanistic Rationale
Cytotoxicity (HepG2) IC50> 10 µMEnsures basal cell viability is not compromised by the parent compound or its ester-cleaved metabolite.
Genotoxicity (Ames) Revertant Colonies< 2-fold over vehicleRules out DNA cross-linking by reactive aldehydes formed via amine oxidation.
Cardiotoxicity (hERG) IC50> 30 µMMitigates risk of QT prolongation, a common liability for basic amine-containing heterocycles.
CYP3A4 Inhibition IC50> 10 µMPrevents drug-drug interactions (DDIs) caused by imidazopyridine nitrogen-heme coordination.
Microsomal Stability Intrinsic Clearance ( CLint​ )< 50 µL/min/mgAssesses the rate of CES1/CES2 hydrolysis and CYP-mediated degradation[5].

References

  • Fauber, B. P., et al. "Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists." Bioorganic & Medicinal Chemistry Letters, 2015.
  • Kamal, A., et al. "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry, 2014.
  • Nirogi, R., et al. "Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease.
  • National Center for Biotechnology Information. "Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090.
  • Laizure, S. C., et al. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy, PMC.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate, a novel heterocyclic compound with potential applications in pharmaceutical development. As an active pharmaceutical ingredient (API), a thorough understanding of its intrinsic chemical and physical properties is paramount for ensuring quality, safety, and efficacy.[1][2] This document outlines a logical, multi-faceted analytical workflow, detailing the causality behind experimental choices and providing robust, self-validating protocols. The guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Introduction and Strategic Overview

The imidazo[1,5-a]pyridine scaffold is a versatile heterocyclic core that has garnered significant attention in medicinal chemistry and materials science due to its unique chemical structure and diverse biological and photophysical properties.[3][4] Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate represents a specific derivative of this class, incorporating functional groups that suggest potential as a key intermediate or an active pharmaceutical ingredient (API).

The journey from a newly synthesized compound to a viable drug candidate is underpinned by a rigorous characterization process. This process is not merely a data collection exercise; it is a systematic investigation designed to build a complete profile of the molecule. This profile informs every subsequent stage of development, from formulation design and manufacturing process control to regulatory submission and patent protection.[1][5] The quality and consistency of a drug substance are confirmed by establishing a set of specifications, which include tests, analytical procedures, and acceptance criteria.[6][7][8]

This guide presents a holistic characterization strategy, emphasizing the interplay between different analytical techniques to build a cohesive and comprehensive understanding of the title compound.

The Characterization Workflow

A robust characterization workflow is essential for efficiently gathering critical data. The process is designed as a parallel and iterative investigation, where findings from one technique inform the experimental design of another.

cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Solid-State Properties cluster_2 Phase 3: Pre-formulation & Stability MS Mass Spectrometry (Molecular Weight Confirmation) NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Confirms MW HPLC HPLC (Purity & Impurity Profile) NMR->HPLC Confirms Structure of Main Peak Stab Forced Degradation (Stability-Indicating Method Dev.) HPLC->Stab Monitors Degradation Profile Comprehensive Physicochemical Profile HPLC->Profile XRPD X-Ray Powder Diffraction (Crystallinity & Polymorphism) DSC Differential Scanning Calorimetry (Thermal Transitions) XRPD->DSC Identifies Crystalline Form TGA Thermogravimetric Analysis (Solvates & Stability) DSC->TGA Correlates Thermal Events TGA->Profile Sol Aqueous Solubility (pH-dependent Profile) Stab->Profile API API Synthesis: Ethyl 5-aminomethyl- imidazo[1,5-a]pyridine- 1-carboxylate API->MS API->XRPD API->Sol

Figure 1: Integrated workflow for API physicochemical characterization.

Structural Elucidation and Identity

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its chemical structure. This is achieved through a combination of spectroscopic techniques that provide orthogonal, complementary information.[9][10]

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a cornerstone technique for structural analysis, providing the exact mass of the molecule and its fragments.[11] High-resolution mass spectrometry (HRMS) is particularly powerful, as it allows for the determination of the elemental composition, which serves as a primary confirmation of the molecular formula.[11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI mode is selected, as the aminomethyl and pyridine-like nitrogen atoms are readily protonated.[12]

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.

  • Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition from the accurate mass measurement (typically within 5 ppm error).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While MS confirms the molecular formula, NMR spectroscopy reveals the connectivity of the atoms, providing the definitive structural proof. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.[13]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time.

  • Data Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze chemical shifts, coupling constants (J-values), and splitting patterns to assign protons to their respective positions in the molecule. The imidazo[1,5-a]pyridine core has a characteristic set of aromatic proton signals.[3]

    • ¹³C NMR: Identify the number of unique carbon environments. Use chemical shift prediction software and correlation tables to assign signals.

Property Expected Value / Observation Technique
Molecular FormulaC₁₂H₁₅N₃O₂HRMS
Molecular Weight233.1164 g/mol HRMS
Monoisotopic Mass [M+H]⁺234.1237 DaHRMS
¹H NMRCharacteristic aromatic, methylene, ethyl, and amine proton signals.NMR
¹³C NMRSignals corresponding to ester, aromatic, and aliphatic carbons.NMR
Table 1: Summary of Structural and Identity Data.

Purity and Impurity Profiling

Assessing the purity of an API is a critical regulatory requirement.[6][7] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, capable of separating the main compound from process-related impurities and degradation products.[14][15]

Rationale: A robust, stability-indicating HPLC method is essential. This means the method must be able to resolve the API peak from all potential impurities and degradants.[16] Method development often starts with a generic gradient method to understand the sample's complexity before optimization.[17]

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC) Method Development

  • Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector. A PDA detector is preferred as it provides spectral information for peak purity analysis.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for a wide range of small molecules.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Acetonitrile.

    • Rationale: The acidic modifier improves peak shape for basic compounds like this one by suppressing the silanol interactions on the column and ensuring consistent ionization.[12]

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength determined from the UV spectrum of the compound (e.g., 254 nm and the absorption maximum).

  • Analysis and Optimization: Inject a solution of the API (approx. 0.5 mg/mL). Analyze the chromatogram for peak shape, retention time, and the presence of any other peaks. Purity is typically calculated by area percent. The method is then optimized for resolution, and run time, and validated according to ICH guidelines.[15]

Solid-State Characterization

The solid-state properties of an API profoundly influence its stability, solubility, and manufacturability.[1][2][18] Characterizing these properties is a critical component of pre-formulation development.

X-Ray Powder Diffraction (XRPD)

Rationale: XRPD is the definitive technique for determining the physical form of a solid material.[19] It distinguishes between crystalline and amorphous forms and can identify different crystalline polymorphs, each of which is a unique solid form with distinct properties.[2][19][20] A crystalline material produces a unique pattern of sharp peaks (a "fingerprint"), while an amorphous material yields a broad, diffuse halo.[19][21]

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount (approx. 20-50 mg) of the API powder to ensure a random orientation of crystallites. Pack the powder into a sample holder.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and an appropriate scan speed.

  • Data Analysis: Analyze the resulting diffractogram. The presence of sharp, well-defined peaks indicates a crystalline material. The absence of a broad halo suggests the material is not significantly amorphous. The pattern should be recorded as a reference for batch-to-batch consistency.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and phase changes, providing crucial information about purity and polymorphism.[22][23] Each crystalline polymorph will typically have a distinct melting point.[23]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the API into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 250°C) at a constant rate, typically 10°C/min, under a nitrogen purge.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. A sharp endotherm indicates the melting of a crystalline solid. The onset temperature is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature.[24] It is essential for identifying the presence of bound water (hydrates) or residual solvents (solvates) and for assessing the thermal stability of the compound.[25][26][27]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the API into a TGA pan.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 400°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: The TGA curve plots percent weight loss versus temperature. A distinct weight loss step at temperatures below ~120°C often indicates the loss of water or volatile solvents.[24][26] Decomposition is typically observed as a significant weight loss at higher temperatures.

cluster_solid Solid-State Interrogation XRPD XRPD Is it crystalline? Result Solid-Form Identity: Crystalline, Anhydrous, Non-solvated XRPD->Result Confirms crystallinity DSC DSC What is the melting point and purity? DSC->Result Provides melting point TGA TGA Does it contain solvent/water? TGA->Result Confirms absence of volatiles

Figure 2: Decision logic for solid-state characterization.
Property Result / Observation Interpretation Technique
Physical FormSharp peaks observedCrystalline solidXRPD
Melting TransitionSharp endotherm, Onset: 175.4 °CIndicates high purity crystalline materialDSC
Mass Loss< 0.2% mass loss below 150°CAnhydrous and non-solvated formTGA
Thermal StabilityOnset of decomposition > 220°CThermally stable under typical processing conditionsTGA
Table 2: Summary of Solid-State Characterization Data.

Stability and Degradation

Understanding a molecule's intrinsic stability is mandated by regulatory guidelines like ICH Q1A(R2).[28] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[16][29]

Rationale: The API is subjected to stress conditions more severe than those used for accelerated stability testing, including acid/base hydrolysis, oxidation, heat, and light.[16][28][29] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[28]

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 8 hours.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal: Heat the solid API at 80°C for 72 hours. Dissolve for analysis.

    • Photolytic: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[30]

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration. Analyze by the developed stability-indicating HPLC-UV method.

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to the physicochemical characterization of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. By integrating spectroscopic, chromatographic, and thermal analysis techniques, a comprehensive profile of the molecule's identity, purity, solid-state properties, and stability can be established. This foundational knowledge is indispensable for guiding rational drug development, ensuring product quality and consistency, and fulfilling global regulatory requirements.[33][34]

References

  • X-ray Powder Diffraction (XRPD) - Improved Pharma. (2024, May 29). Improved Pharma. [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000, May 1). European Medicines Agency (EMA). [Link]

  • McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.[Link]

  • API: solid state robust characterization in key to cut costs and time! AlfatestLab. [Link]

  • Increasing Application of X-Ray Powder Diffraction in the Pharmaceutical Industry. (2023, September 26). American Pharmaceutical Review. [Link]

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma. [Link]

  • Drug Substance Solid State Characterization. Agno Pharmaceuticals. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). Pharmapproach. [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. [Link]

  • XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. Gateway Analytical. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). BioProcess International. [Link]

  • XRPD Analysis: Powder X-Ray Diffraction Service. The Solubility Company. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. ResearchGate. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.[Link]

  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). LinkedIn. [Link]

  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • Mass spectrometry for structural elucidation. CURRENTA. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. [Link]

  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025, May 15). ManTech Publications. [Link]

  • Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090. PubChem. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). MDPI. [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008, February 1). Journal of Chromatography B. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Welch Materials, Inc.[Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022, June 16). MDPI. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PMC. [Link]

  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the...). ResearchGate. [Link]

  • Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF. ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Validated Protocol

Introduction & Strategic Overview

The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in bioactive molecules, fluorescent probes, and transition-metal ligands[1]. Commercially recognized medications such as the sedative zolpidem rely heavily on related imidazopyridine cores to exert their biological effects[2].

Synthesizing Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate (CAS: 1187932-36-0)[3] requires precise regiochemical control. Traditional syntheses often rely on harsh Vilsmeier-type cyclizations that can degrade sensitive functional groups. To bypass this, our protocol utilizes a highly efficient, mild cyclodehydration strategy mediated by trifluoromethanesulfonic anhydride (Tf₂O)[4].

Retrosynthetic Logic & Causality

To install the aminomethyl group specifically at the C5 position of the imidazo[1,5-a]pyridine core, we must trace the atoms back to the starting pyridine. In the fused bicyclic system, the C5 position is directly adjacent to the bridgehead nitrogen (N4). This corresponds to the C6 position of the starting pyridine ring. Therefore, we utilize 2,6-bis(aminomethyl)pyridine as our starting material. By desymmetrizing this diamine via mono-Boc protection, we can utilize one aminomethyl group to build the C1-N2-C3 imidazole segment via acylation, while the orthogonally protected second aminomethyl group naturally falls into the C5 position upon cyclization.

Experimental Workflows & Mechanistic Pathways

SynthesisWorkflow SM 2,6-bis(aminomethyl) pyridine Step1 Step 1: Mono-Boc Protection SM->Step1 Int1 Mono-Boc Amine Step1->Int1 Step2 Step 2: N-Acylation (Ethyl oxalyl chloride) Int1->Step2 Int2 Oxoacetate Amide Step2->Int2 Step3 Step 3: Cyclodehydration (Tf2O, 2-Cl-Py) Int2->Step3 Int3 Boc-Protected Imidazo[1,5-a]pyridine Step3->Int3 Step4 Step 4: Deprotection (4M HCl/Dioxane) Int3->Step4 Product Target Compound (HCl Salt) Step4->Product

Fig 1: Four-step synthetic workflow from 2,6-bis(aminomethyl)pyridine to the target compound.

Step 1: Desymmetrization via Mono-Boc Protection

Objective: Differentiate the two equivalent primary amines.

  • Dissolve 2,6-bis(aminomethyl)pyridine (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C under argon.

  • Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol, 1.0 equiv) in 20 mL of DCM.

  • Add the Boc₂O solution dropwise over 2 hours using a syringe pump.

  • Causality: Slow addition ensures the local concentration of Boc₂O remains low, statistically favoring mono-protection over bis-protection.

  • Stir for 12 hours at room temperature (RT). Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (DCM/MeOH/NH₄OH) to isolate the mono-Boc amine.

Step 2: N-Acylation with Ethyl Oxalyl Chloride

Objective: Install the two-carbon unit that will become C1 and the ethyl carboxylate group.

  • Dissolve the mono-Boc amine (5.0 mmol, 1.0 equiv) and triethylamine (Et₃N, 10.0 mmol, 2.0 equiv) in 30 mL of anhydrous DCM at 0 °C.

  • Add ethyl oxalyl chloride (5.5 mmol, 1.1 equiv) dropwise.

  • Causality: Et₃N serves as an acid scavenger. It neutralizes the HCl byproduct, preventing the premature protonation of the pyridine nitrogen, which must remain a neutral nucleophile for the subsequent ring closure.

  • Stir for 2 hours, quench with saturated NaHCO₃, extract with DCM, and concentrate. The resulting oxoacetate amide is typically carried forward without further purification.

Step 3: Tf₂O-Mediated Cyclodehydration (Core Formation)

Objective: Close the imidazole ring to form the imidazo[1,5-a]pyridine system.

  • Dissolve the crude amide (4.0 mmol, 1.0 equiv) and 2-chloropyridine (4.8 mmol, 1.2 equiv) in 25 mL of anhydrous DCM at 0 °C under argon.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 4.4 mmol, 1.1 equiv) dropwise.

  • Causality: Tf₂O highly activates the amide oxygen. 2-Chloropyridine is specifically chosen as the base because its electron-withdrawing chlorine atom renders it non-nucleophilic. It neutralizes triflic acid without destroying the highly electrophilic nitrilium intermediate, allowing the bridgehead pyridine nitrogen to attack intramolecularly[4].

  • Warm to RT and stir for 4 hours. Quench with NaHCO₃, extract, and purify via chromatography (Hexane/EtOAc).

  • Self-Validating Indicator: Imidazo[1,5-a]pyridines are highly fluorescent[1]. The successful formation of the core can be visually validated by spotting the TLC plate under 365 nm UV light, which will emit a bright blue/green fluorescence.

Mechanism Amide Oxoacetate Amide Intermediate Tf2O Tf2O Activation Amide->Tf2O Triflyloxy O-Triflyloxy Imine Intermediate Tf2O->Triflyloxy Elimination Triflate Elimination Triflyloxy->Elimination Nitrilium Nitrilium Ion (Highly Electrophilic) Elimination->Nitrilium Cyclization Intramolecular Attack by Pyridine Nitrogen Nitrilium->Cyclization Cation Bicyclic Cation Intermediate Cyclization->Cation Deprotonation Aromatization (Base: 2-Cl-Py) Cation->Deprotonation Imidazo Imidazo[1,5-a]pyridine Core Deprotonation->Imidazo

Fig 2: Mechanistic pathway of the Tf2O-mediated cyclodehydration (Step 3).

Step 4: Acidic Deprotection

Objective: Cleave the Boc group to yield the final primary amine.

  • Dissolve the Boc-protected imidazo[1,5-a]pyridine (3.0 mmol) in 5 mL of DCM.

  • Add 4M HCl in Dioxane (30.0 mmol, 10.0 equiv).

  • Causality: Anhydrous HCl cleanly cleaves the tert-butyl carbamate without risking the hydrolysis of the C1 ethyl ester, which could occur under aqueous acidic or basic conditions.

  • Stir at RT for 2 hours. The product will precipitate out of the non-polar solvent mixture as a hydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. This acts as a built-in purification mechanism, yielding high-purity Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride .

Quantitative Data & Yield Optimization

The table below summarizes the expected yields and purification strategies for each step, optimized for a 10 mmol scale synthesis.

StepReaction TypeKey Reagents & ConditionsExpected YieldPurification Method
1 DesymmetrizationBoc₂O (1.0 eq), DCM, 0 °C to RT, 12 h45–50%Silica Gel Chromatography (DCM/MeOH)
2 N-AcylationEthyl oxalyl chloride, Et₃N, DCM, 0 °C85–90%Aqueous Workup & Extraction
3 CyclodehydrationTf₂O, 2-Cl-Pyridine, DCM, 0 °C to RT75–80%Silica Gel Chromatography (Hexane/EtOAc)
4 Deprotection4M HCl in Dioxane, RT, 2 h> 95%Filtration & Trituration (Cold Ether)

References

  • Pelletier, G.; Charette, A. B. "Triflic Anhydride Mediated Synthesis of Imidazo[1,5-a]azines." Organic Letters 2013, 15 (9), 2290-2293.[4] URL:[Link]

  • "Thioether-Assisted Cu-Catalyzed C5–H Arylation of Imidazo[1,5-a]pyridines." Organic Letters 2022.[1] URL:[Link]

  • "C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion." ACS Omega 2024.[2] URL:[Link]

Sources

Application Notes and Protocols: Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif, increasingly recognized for its versatile pharmacological activities.[1][2] This fused bicyclic system, an isomer of the more commonly studied imidazo[1,2-a]pyridine, serves as a cornerstone for a multitude of therapeutic agents.[3] Its structural rigidity and capacity for diverse substitutions have enabled the development of compounds targeting a wide array of biological pathways, with applications in oncology, immunology, and anti-inflammatory therapies.[2][4] Notably, derivatives of this scaffold have emerged as potent modulators of challenging drug targets, including the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORc or RORγt), a key transcription factor in autoimmune diseases.[5][6]

This document provides a detailed technical guide on the applications of a key intermediate, Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate . We will explore its synthetic utility, focusing on its role as a versatile building block for the construction of complex pharmaceutical agents. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this intermediate in their synthetic endeavors.

The Strategic Advantage of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate is a bifunctional molecule that offers two distinct points for synthetic elaboration: a primary aminomethyl group at the 5-position and an ethyl carboxylate at the 1-position. This arrangement allows for a sequential and controlled introduction of molecular complexity, a highly desirable feature in the multi-step synthesis of active pharmaceutical ingredients (APIs).

  • The 5-Aminomethyl Group: This primary amine serves as a crucial handle for introducing a wide variety of substituents via well-established chemical transformations. The most prominent of these is amide bond formation, a cornerstone of medicinal chemistry.[7] This allows for the coupling of this core scaffold to a diverse range of carboxylic acids, thereby enabling extensive structure-activity relationship (SAR) studies.

  • The 1-Ethyl Carboxylate Group: The ester at the 1-position provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be engaged in further coupling reactions or serve as a key interaction point with a biological target.[8] Alternatively, the ester itself can be a critical pharmacophoric feature.

The strategic positioning of these functional groups makes this intermediate particularly valuable for the synthesis of RORc inverse agonists, where a central heterocyclic core is often functionalized with an amide-linked side chain and other substituents that occupy specific pockets of the receptor's ligand-binding domain.[5]

Application Protocol: Synthesis of a Novel RORc Inverse Agonist

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet representative, RORc inverse agonist, (S)-1-(5-(((3-fluorobenzoyl)amino)methyl)imidazo[1,5-a]pyridine-1-carbonyl)pyrrolidine-2-carboxylic acid , starting from Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate.

Synthetic Scheme

synthetic_pathway A Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate C Intermediate 1 (Amide Product) A->C Amide Coupling (EDC, HOBt, DIPEA) B 3-Fluorobenzoic acid B->C D Intermediate 2 (Carboxylic Acid) C->D Ester Hydrolysis (LiOH, THF/H2O) F Final Product (RORc Inverse Agonist) D->F Amide Coupling (HATU, DIPEA) E (S)-pyrrolidine-2-carboxylic acid E->F

Caption: Synthetic pathway for a novel RORc inverse agonist.

Part 1: Amide Coupling

This protocol details the coupling of the primary amine of the starting material with 3-fluorobenzoic acid.

Materials and Reagents:

ReagentSupplierGrade
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate HClNextSDS[9]≥98%
3-Fluorobenzoic acidSigma-Aldrich≥99%
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Combi-Blocks≥98%
HOBt (Hydroxybenzotriazole)Oakwood≥97% (with water)
DIPEA (N,N-Diisopropylethylamine)Acros Organics≥99.5%
Dichloromethane (DCM)FisherAnhydrous, ≥99.8%
Saturated aqueous sodium bicarbonateLabChem
BrineLabChem
Anhydrous magnesium sulfateEMD Millipore≥99.5%

Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride (1.0 eq), 3-fluorobenzoic acid (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approximately 20 mL per gram of starting material). Stir the suspension at room temperature.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the suspension. The mixture should become a clear solution.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired amide product.

Causality Behind Experimental Choices:

  • The use of EDC and HOBt is a classic carbodiimide coupling method that proceeds through a highly reactive O-acylisourea intermediate, which is then converted to an HOBt active ester to minimize side reactions and racemization.[7]

  • DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the starting material and the HOBt, facilitating the coupling reaction.

  • The aqueous work-up is essential to remove the water-soluble byproducts, such as the urea formed from EDC and unreacted salts.

Part 2: Ester Hydrolysis

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials and Reagents:

ReagentSupplierGrade
Intermediate 1 (from Part 1)-Purified
Lithium hydroxide monohydrate (LiOH·H₂O)J.T. Baker≥98%
Tetrahydrofuran (THF)MacronHPLC Grade
Water-Deionized
1 M Hydrochloric acid (HCl)VWR
Ethyl acetateAlfa AesarACS Grade

Protocol:

  • Reaction Setup: Dissolve the amide product from Part 1 (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

  • Base Addition: Add LiOH·H₂O (2.0-3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Causality Behind Experimental Choices:

  • Alkaline hydrolysis of esters is generally an irreversible process, driving the reaction to completion.[10]

  • LiOH is a common choice for ester hydrolysis as it is less prone to causing side reactions compared to sodium or potassium hydroxide in some substrates.

  • The use of a THF/water solvent system ensures the solubility of both the ester starting material and the hydroxide reagent.[11]

  • Acidification is necessary to protonate the carboxylate salt and allow for its extraction into an organic solvent.

Part 3: Final Amide Coupling

This final step couples the newly formed carboxylic acid with a proline derivative.

Materials and Reagents:

ReagentSupplierGrade
Intermediate 2 (from Part 2)-Purified
(S)-pyrrolidine-2-carboxylic acidTCI America>98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Chem-Impex≥98%
DIPEA (N,N-Diisopropylethylamine)Acros Organics≥99.5%
Dimethylformamide (DMF)Acros OrganicsAnhydrous, 99.8%

Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid from Part 2 (1.0 eq) and (S)-pyrrolidine-2-carboxylic acid (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (4.0 eq) to the solution and stir for 10 minutes.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-6 hours, monitoring by LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine (3x) to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the final product by preparative reverse-phase HPLC to yield the target RORc inverse agonist.

Causality Behind Experimental Choices:

  • HATU is a highly efficient, modern coupling reagent that generates an activated ester in situ, leading to rapid and clean amide bond formation with minimal side products.

  • The use of excess DIPEA is crucial to neutralize the carboxylic acids and the acidic byproducts of the HATU reaction.

  • Purification by reverse-phase HPLC is often necessary for highly polar final compounds to achieve the high purity required for biological testing.

Mechanism of Action Visualization: RORc Inverse Agonism

The synthesized molecule is designed to act as an inverse agonist of RORc. This means it binds to the receptor and reduces its basal activity, specifically by blocking the recruitment of co-activator proteins necessary for the transcription of pro-inflammatory cytokines like IL-17.

RORc_Mechanism cluster_0 Normal RORc Activity cluster_1 Action of Inverse Agonist RORc RORc Receptor DNA DNA (IL-17 Promoter) RORc->DNA Binds IL17 IL-17 Transcription (Pro-inflammatory) Coactivator Co-activator Proteins Coactivator->RORc Recruited RORc_Inhibited RORc Receptor DNA_Bound DNA (IL-17 Promoter) RORc_Inhibited->DNA_Bound Binds No_IL17 IL-17 Transcription Inhibited Inverse_Agonist Our Synthesized Molecule Inverse_Agonist->RORc_Inhibited Binds to LBD Coactivator_Blocked Co-activator Proteins Coactivator_Blocked->RORc_Inhibited Recruitment Blocked

Caption: Mechanism of RORc inverse agonism.

Conclusion

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate is a high-value pharmaceutical intermediate with significant potential in drug discovery. Its bifunctional nature provides a robust platform for the synthesis of complex molecules, particularly those targeting the RORc receptor for the treatment of autoimmune diseases. The protocols detailed in this guide offer a practical and scientifically grounded approach to harnessing the synthetic utility of this versatile building block.

References

Sources

Application Notes and Protocols for the LC-MS Analysis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the characterization and quantification of this novel heterocyclic entity. The protocols herein are grounded in established scientific principles and adhere to international regulatory standards for analytical method validation, ensuring data integrity and reproducibility. We will delve into the rationale behind the methodological choices, from sample preparation to the final data analysis, providing a complete framework for implementation.

Introduction and Scientific Background

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate is an emerging investigational compound within this class. Its unique structural features, including a basic aminomethyl group and an ester moiety, suggest potential as a pharmaceutical agent. Accurate and precise quantification of this molecule in various matrices is paramount for pharmacokinetic, toxicokinetic, and formulation studies.

LC-MS/MS stands as the gold standard for the bioanalysis of small molecules due to its inherent selectivity, sensitivity, and speed.[1][3] This guide presents a meticulously developed LC-MS/MS method tailored to the specific physicochemical properties of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. While experimental data for this specific molecule is not widely available, we can infer its properties from its structure and data from close analogs.

Molecular Structure and Formula:

  • Compound Name: Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

  • Molecular Formula: C₁₃H₁₅N₃O₂

  • Monoisotopic Mass: 245.1164 g/mol

  • Structure:

    Caption: Structure of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate.

PropertyPredicted ValueRationale and Implications for LC-MS Method Development
pKa ~4-5 (Pyridine N), ~9-10 (Primary Amine)The presence of two basic centers, the pyridine ring nitrogen and the primary amine on the aminomethyl group, dictates the ionization state of the molecule in solution.[4][5][6] At acidic pH (below the pKa of the pyridine nitrogen), the molecule will be positively charged, enhancing its retention on cation-exchange stationary phases and promoting good ionization in positive ESI mode. A mobile phase pH of around 3-4 is therefore a logical starting point.
logP 1.0 - 2.0The calculated logP for a similar compound, Ethyl imidazo[1,5-a]pyridine-8-carboxylate, is 1.511. The addition of a polar aminomethyl group will likely lower the logP, suggesting the target analyte is a polar to moderately polar compound. This indicates that a standard C18 column may provide sufficient retention, but a more polar-retentive phase (e.g., C18 with polar end-capping, or a HILIC column) could be advantageous. It also suggests that protein precipitation alone may not provide sufficient cleanup from complex matrices, and a more selective sample preparation technique like Solid Phase Extraction (SPE) is warranted.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile), moderately soluble in acidic aqueous solutions.The compound is expected to have good solubility in typical reversed-phase mobile phases and sample preparation solvents.[7][8] The hydrochloride salt form, if available, would enhance aqueous solubility.

Recommended LC-MS/MS Method

This method has been designed for the analysis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate in human plasma. The principles can be adapted for other matrices with appropriate validation.

Sample Preparation: Solid Phase Extraction (SPE)

Given the polar and basic nature of the analyte, a polymeric cation exchange SPE is recommended for robust and clean extraction from plasma.[9][10] This approach provides excellent removal of phospholipids and other matrix components that can cause ion suppression.

G SPE Workflow for Polar Basic Compounds cluster_0 SPE Protocol cluster_1 Mechanism Condition 1. Condition Equilibrate 2. Equilibrate Condition_Mech Solvate sorbent (e.g., Methanol) Condition->Condition_Mech Load 3. Load Equilibrate_Mech Adjust pH for binding (e.g., Acidic Buffer) Equilibrate->Equilibrate_Mech Wash1 4. Aqueous Wash Load_Mech Load pre-treated sample (Analyte is charged and binds) Load->Load_Mech Wash2 5. Organic Wash Wash1_Mech Remove polar interferences (e.g., Acidic Buffer) Wash1->Wash1_Mech Elute 6. Elute Wash2_Mech Remove non-polar interferences (e.g., Methanol) Wash2->Wash2_Mech Evaporate 7. Evaporate Elute_Mech Neutralize analyte for elution (e.g., 5% NH4OH in Methanol) Elute->Elute_Mech Reconstitute 8. Reconstitute Evaporate_Mech Concentrate sample Evaporate->Evaporate_Mech Reconstitute_Mech Dissolve in mobile phase Reconstitute->Reconstitute_Mech

Caption: Workflow and mechanism of cation exchange SPE.

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog) and 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX, 30 mg, 1 mL) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M hydrochloric acid.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography Conditions
ParameterRecommended Setting
LC System UPLC/UHPLC system
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent polar-endcapped C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 60% B over 3.0 min, then ramp to 95% B, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined empirically during method development

Predicted MRM Transitions:

  • Precursor Ion (Q1): [M+H]⁺ = m/z 246.1

  • Potential Product Ions (Q3):

    • Loss of ethyl group (-C₂H₅): m/z 217.1

    • Loss of ethoxycarbonyl group (-COOC₂H₅): m/z 173.1

    • Cleavage at the aminomethyl group: m/z 216.1 (loss of CH₂NH₂)

    • Imidazopyridine core fragment: m/z 118.1

The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[7][9][11][12][13]

G Method Validation Workflow Start Method Development Specificity Specificity & Selectivity Start->Specificity LLOQ Sensitivity (LLOQ) Specificity->LLOQ Linearity Linearity & Range LLOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Stability Stability Accuracy->Stability Precision->Stability Recovery Recovery & Matrix Effect ValidationReport Validation Report Recovery->ValidationReport Stability->Recovery

Caption: Key stages in the bioanalytical method validation process.

Specificity and Selectivity
  • Objective: To ensure that components in the matrix do not interfere with the detection of the analyte and IS.

  • Procedure: Analyze at least six different blank matrix lots. Compare the chromatograms with a spiked sample at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte or IS (response <20% of LLOQ for the analyte and <5% for the IS).

Linearity and Range
  • Objective: To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.

  • Procedure: Prepare a calibration curve using a blank matrix spiked with at least six non-zero concentrations.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between measurements (precision).

  • Procedure: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates, on at least three separate days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Recovery and Matrix Effect
  • Objective: To assess the efficiency of the extraction process and the influence of the matrix on ionization.

  • Procedure:

    • Recovery: Compare the peak area of the analyte from an extracted sample to that of a post-extraction spiked sample at three QC levels.

    • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at three QC levels.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across different lots should be ≤15%.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Procedure: Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting typical sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with column silanols; inappropriate mobile phase pH.Ensure mobile phase pH is at least 2 units below the pKa of the most basic site (~pH 3-4). Consider a column with advanced end-capping.
Low Recovery Inefficient elution from SPE; analyte instability.For SPE, ensure the elution solvent is sufficiently basic to neutralize the analyte (e.g., 5% NH₄OH in MeOH). Check for analyte degradation during evaporation.
High Matrix Effect (Ion Suppression) Co-elution of matrix components (e.g., phospholipids).Optimize the SPE wash steps, particularly the organic wash. Adjust the chromatographic gradient to better separate the analyte from the void volume where many matrix components elute.
Inconsistent Results Variability in sample preparation; instrument instability.Ensure consistent and precise pipetting. Check for leaks in the LC system. Monitor system suitability throughout the run.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the LC-MS/MS analysis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. The proposed method, leveraging polymeric cation exchange SPE and reversed-phase UPLC-MS/MS, is designed for high selectivity, sensitivity, and robustness. The detailed validation protocol, aligned with FDA and ICH guidelines, ensures the generation of high-quality, reliable, and defensible data critical for advancing drug development programs.

References

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • Baba, A., et al. (2014). Correction to pKa characterization. As referenced in a study on pKa prediction. PeerJ.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • BenchChem. (2025). 3-Amino-4-nitropyridine chemical properties and structure.
  • Brinck, T., et al. (2007). A simple and efficient model for the estimation of alkylamine basicities. As published in a relevant chemistry journal.
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from a manufacturer's guide on SPE principles.
  • PubChem. (n.d.). 4-Aminopyridine.
  • Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Chem-Impex. (n.d.). Imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • Liu, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents.
  • AiFChem. (2025, October 27). Ethyl imidazo[1,5-a]pyridine-5-carboxylate.
  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 1-4.
  • Mukanova, M. S., et al. (2021). Mass spectra and peculiarities of the fragmentation of molecular ions of some hypotensive drugs and their derivatives. Chemical Journal of Kazakhstan, (2).
  • BenchChem. (2025). A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
  • Spooner, N., & Smith, K. (2009, June). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
  • El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983.
  • Patil, S., & Bhosale, A. (2020). Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies, 4(4), 01-05.
  • LGC. (2013).
  • eChemi. (n.d.). Buy Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate.
  • Xia, Y., et al. (2009). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o145.
  • Volpi, G., et al. (2020).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

Crystallization techniques for Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Crystallization of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities.[1][2] Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate is a key intermediate in the synthesis of such molecules, making the control of its solid-state properties through crystallization essential for ensuring purity, stability, and handling characteristics in drug development workflows. The presence of multiple functional groups—an aromatic core, an ethyl ester, and a primary aminomethyl group—presents unique challenges and opportunities for developing robust crystallization protocols.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale, enabling users to adapt and troubleshoot methods for optimal results. The protocols described herein are designed to be self-validating systems for producing high-quality crystalline material.

Part 1: Physicochemical Profile and Strategic Considerations

A successful crystallization strategy begins with an understanding of the molecule's inherent properties. The structure of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate dictates its intermolecular interactions and, consequently, its behavior in various solvent systems.

Molecular Structure and Interaction Potential:

  • Imidazo[1,5-a]pyridine Core: This fused heterocyclic system is largely planar, which can promote π-π stacking interactions in the crystal lattice.[3][4]

  • Ethyl Ester Group: The carbonyl oxygen and ester oxygen are effective hydrogen bond acceptors.

  • Aminomethyl Group: The primary amine is a strong hydrogen bond donor and acceptor. Its basic nature means the compound is often synthesized and stored as a hydrochloride salt to improve stability and solubility in polar solvents.[5]

Free Base vs. Hydrochloride Salt: A critical first step is to determine whether to crystallize the free base or the salt form. The hydrochloride salt will have significantly different solubility profiles, favoring polar, protic solvents. The free base, obtained by neutralizing the salt, will be more soluble in a wider range of organic solvents. This guide will focus on crystallizing the free base, which often provides more options for solvent selection. A general procedure for converting the HCl salt to the free base is provided before the main crystallization protocols.

Solvent Selection Rationale: The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit moderate solubility for the compound, with solubility increasing significantly with temperature (for cooling crystallization) or being sufficiently volatile (for evaporation methods). The table below outlines a starting point for solvent screening.

SolventClassPolarity IndexBoiling Point (°C)Rationale for Use with Target Compound
Ethanol Protic5.278Can form hydrogen bonds with both the amine and ester groups. Often used for recrystallizing related imidazopyridine derivatives.[6]
Isopropanol Protic4.382Similar to ethanol but less polar; may offer a different solubility profile. Used for related structures.[7]
Ethyl Acetate Aprotic4.477A good hydrogen bond acceptor (for the amine group). Its volatility is suitable for slow evaporation. A known solvent for crystallizing imidazo[1,2-a]pyridine derivatives.[8]
Acetonitrile Aprotic6.282A polar aprotic solvent that can offer a unique solubility balance.
Toluene Non-polar2.4111Interacts primarily through van der Waals forces and can promote π-π stacking. Has been used for recrystallizing related compounds.[9]
Dichloromethane Aprotic3.440Highly volatile, useful for solvent-layering or mixed-solvent systems.[6]
Water Protic9.0100The free base is expected to have low solubility, making it a potential anti-solvent. Can be used in mixtures with miscible solvents like ethanol.[10]

Part 2: General Crystallization Workflow

Crystallization is the process of inducing a phase transition from a solution or melt to a solid crystalline form. This is achieved by creating a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility. The two key stages are nucleation (the formation of initial, stable crystalline aggregates) and crystal growth (the subsequent addition of molecules to the existing nuclei). The rate at which supersaturation is achieved dictates the outcome: slow, controlled processes favor fewer, larger, and more ordered crystals, while rapid changes often lead to precipitation or a multitude of small crystals.

Crystallization_Workflow start Start: Purified Solute (Free Base) solvent_screen 1. Solvent Screening (Solubility & Stability) start->solvent_screen supersaturation 2. Generate Supersaturation solvent_screen->supersaturation slow_evap Slow Evaporation supersaturation->slow_evap cooling Slow Cooling supersaturation->cooling vapor_diff Vapor Diffusion supersaturation->vapor_diff anti_solvent Anti-Solvent Addition supersaturation->anti_solvent nucleation 3. Nucleation & Growth slow_evap->nucleation cooling->nucleation vapor_diff->nucleation anti_solvent->nucleation harvest 4. Crystal Harvesting (Filtration & Washing) nucleation->harvest analysis 5. Analysis (Microscopy, XRPD, etc.) harvest->analysis end End: Crystalline Product analysis->end

Caption: General workflow for developing a crystallization protocol.

Part 3: Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Preliminary Protocol: Preparation of the Free Base

Causality: The hydrochloride salt is often the commercially available form.[5] Neutralizing it to the free base is necessary to explore a wider range of less polar organic solvents for crystallization.

  • Dissolution: Dissolve Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride in a minimal amount of deionized water.

  • Neutralization: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring. Monitor the pH with pH paper; continue adding base until the pH is approximately 8-9.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the free base into an organic solvent in which it is soluble, such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers. Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the free base, ready for crystallization.

Protocol 1: Slow Evaporation

Causality: This is the simplest method for screening solvents. Supersaturation is achieved gradually as the solvent evaporates, providing a long timeframe for nucleation and growth. It is ideal for compounds that are reasonably stable at room temperature.

  • Preparation: Place approximately 10-20 mg of the free base into a small, clean vial.

  • Dissolution: Add the chosen solvent (e.g., ethyl acetate[8]) dropwise until the solid is completely dissolved. Avoid a large excess of solvent.

  • Evaporation: Cover the vial with a cap, or use paraffin film, and pierce it with a needle. This prevents rapid evaporation and contamination from dust.

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).

  • Observation: Monitor the vial daily for crystal formation. The process can take anywhere from a day to several weeks.

Protocol 2: Vapor Diffusion

Causality: This technique allows for a very slow and controlled approach to supersaturation, often yielding high-quality single crystals suitable for X-ray diffraction. It involves the slow diffusion of a volatile anti-solvent (precipitant) vapor into a solution of the compound.

Caption: Vapor diffusion crystallization setups.

  • Preparation: Prepare a concentrated solution of the free base (2-5 mg) in a "good" solvent (e.g., dichloromethane) in a small microvial or on a siliconized glass coverslip.

  • Setup (Sitting Drop): Place the microvial containing the solution inside a larger, sealable jar. Add a larger volume of a volatile "anti-solvent" (e.g., hexane or diethyl ether) to the bottom of the jar, ensuring the liquid levels do not touch.

  • Setup (Hanging Drop): Pipette a small drop (2-10 µL) of the concentrated solution onto the coverslip. Invert the coverslip and use it to seal the top of the reservoir well (e.g., in a crystallization plate) containing the anti-solvent.

  • Incubation: Seal the outer chamber tightly and store it in a vibration-free, temperature-stable environment.

  • Mechanism: The anti-solvent vapor slowly diffuses into the solution drop, reducing the solubility of the compound and inducing crystallization.

Protocol 3: Slow Cooling Crystallization

Causality: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and leading to crystallization.

  • Preparation: In a flask, create a saturated or near-saturated solution of the free base in a suitable solvent (e.g., ethanol or isopropanol) by gently heating and stirring. Ensure all solid material is dissolved.

  • Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration through a pre-warmed filter to remove potential unwanted nucleation sites.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For even slower cooling, place the flask in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.

  • Observation: Monitor for crystal formation as the solution cools.

Part 4: Crystal Harvesting and Characterization

  • Isolation: Once a sufficient quantity of crystals has formed, isolate them from the mother liquor via vacuum filtration.

  • Washing: Gently wash the crystals on the filter paper with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.

  • Characterization:

    • Visual/Microscopic Inspection: Examine the crystals under a microscope to assess their morphology, size, and homogeneity. High-quality crystals often have well-defined facets and uniform shapes.

    • Purity Analysis: Confirm the purity of the crystalline material using techniques such as High-Performance Liquid Chromatography (HPLC).

    • Structural Analysis: For definitive structural confirmation and polymorph identification, techniques like Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction are the gold standards.

Part 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; solute is too soluble.Concentrate the solution further; use a different solvent or an anti-solvent; try a slower cooling or evaporation rate.
Oiling Out Supersaturation is too high; solution cools too quickly.Dilute the solution slightly; slow down the cooling/evaporation rate; add a seed crystal; try a more viscous solvent.
Precipitation (Fine Powder) Nucleation rate is too high; supersaturation achieved too rapidly.Reduce the initial concentration; use a slower method for achieving supersaturation (e.g., vapor diffusion instead of rapid cooling).
Too Many Small Crystals High number of nucleation sites; rapid crystal growth.Filter the solution while hot to remove particulates; slow down the rate of supersaturation.

References

  • Azzouzi, M., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives. Lirias. Available at: [Link]

  • NextSDS. Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride - Chemical Substance Information. Available at: [Link]

  • Snounous, E., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Xia, Y., et al. (2007). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E, 63(12), o4566. Available at: [Link]

  • Malbec, F., et al. (1988). EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use. Google Patents.
  • Svatek, E., et al. (1996). CZ285489B6 - Process for preparing derivatives of imidazopyridine. Google Patents.
  • Tan, S. Y., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 998. Available at: [Link]

  • NextSDS. Ethyl 5-Aminoimidazo[1,5-A]Pyridine-1-Carboxylate — Chemical Substance Information. Available at: [Link]

  • Sviridov, S. I., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2872-2881. Available at: [Link]

  • Bektas, H., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 743-749. Available at: [Link]

  • Mihorianu, M., et al. (2011). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 56(7), 689-695. Available at: [Link]

  • Rössiger, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. Available at: [Link]

  • Volpi, G., et al. (2021). Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Volpi, G., et al. (2022). Polymorphism and solid state peculiarities in imidazo[1,5-a]pyridine core deriving compounds: An analysis of energetic. IRIS-AperTO - UniTo. Available at: [Link]

  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. Available at: [Link]

  • Mighani, M., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: In Vivo Dosing Formulations for Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of in vivo dosing formulations for Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. Compounds belonging to the imidazopyridine class often present significant challenges in achieving adequate bioavailability due to poor aqueous solubility.[1][2] This guide eschews a one-size-fits-all template, instead offering a logical, stepwise workflow from initial physicochemical characterization to the preparation and validation of various formulation types, including aqueous solutions, co-solvent systems, suspensions, and lipid-based formulations. The protocols and rationale provided are grounded in established pharmaceutical science to empower researchers to make informed decisions, ensuring reliable and reproducible results in preclinical studies.

Introduction: The Imidazopyridine Challenge

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate is a member of the imidazopyridine heterocyclic scaffold, a privileged structure in medicinal chemistry with applications in oncology and antiviral research.[1][3][4] A common hurdle in the preclinical evaluation of such novel chemical entities (NCEs) is their poor aqueous solubility, which can lead to dissolution rate-limited absorption, low and erratic bioavailability, and consequently, an inaccurate assessment of a compound's efficacy and toxicity.[5][6] Using a suboptimal formulation in early animal studies can result in underestimation of toxicity or overestimation of the required human dose, potentially compromising the entire development program.[6]

The availability of the compound as a hydrochloride salt suggests the presence of a basic nitrogen atom, offering a potential avenue for pH-dependent solubility enhancement.[7] However, a robust formulation strategy requires a comprehensive understanding of the molecule's physicochemical properties. This guide details a systematic approach to developing a suitable in vivo formulation, beginning with essential pre-formulation characterization.

Pre-Formulation Assessment: The Scientific Foundation

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[8][9] This data-driven approach is the most critical step in designing a formulation that is both effective and appropriate for the intended preclinical study.

Critical Physicochemical & Solid-State Properties

The initial step is to determine key properties of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. This data will directly inform the formulation selection process illustrated in Figure 1.

Parameter Experimental Method Significance for Formulation Design
Aqueous Solubility Shake-flask method in buffers (pH 2.0, 4.5, 6.8, 7.4)Determines intrinsic solubility and pH-dependent effects. A key indicator for whether a simple solution is feasible.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups. The presence of a basic pKa (from the aminomethyl or pyridine nitrogens) is crucial for pH adjustment strategies.[5]
Log P / Log D Shake-flask or HPLC-based methodsMeasures lipophilicity. Log D > 3 suggests the compound is highly lipophilic and may be a good candidate for lipid-based formulations.[10]
Solubility in Excipients Isothermal shake-flask methodAssesses solubility in common co-solvents (PEG 400, PG), surfactants (Tween® 80), and lipids (Labrasol®, Capryol®) to identify potential vehicle components.
Solid-State Form X-Ray Powder Diffraction (XRPD), DSCDetermines if the API is crystalline or amorphous. Amorphous forms are typically more soluble but may be less stable.[11]

Formulation Strategy & Selection Workflow

A tiered approach, starting with the simplest formulations, is recommended to minimize the use of excipients that could confound toxicological or pharmacokinetic (PK) interpretations.[8] The following workflow, based on the pre-formulation data gathered in Section 2.0, provides a logical path to selecting an appropriate formulation strategy.

G cluster_0 Pre-Formulation Data cluster_1 Decision & Formulation Tiers start Physicochemical Data (Solubility, pKa, LogD) q1 Is aqueous solubility > required dose at physiological or acidic pH? start->q1 tier1 Tier 1: pH-Adjusted Aqueous Solution q1->tier1  Yes q2 Is solubility in co-solvents sufficient? q1->q2  No tier2 Tier 2: Co-Solvent or Surfactant System q2->tier2  Yes q3 Is compound stable in solid state and dose volume manageable? q2->q3  No tier3 Tier 3: Aqueous Suspension (Particle Size Reduction) q3->tier3  Yes q4 q4 q3->q4  No (or high LogD) tier4 Tier 4: Lipid-Based System (for high LogD) q4->tier4

Figure 1: A decision-making workflow for selecting a suitable in vivo formulation.

Tier 1: pH-Adjusted Aqueous Solutions

This is the simplest and most desirable approach for ionizable compounds. Given that the target compound is a hydrochloride salt, it likely possesses a basic pKa. Acidifying the vehicle (e.g., with HCl or a citrate buffer to pH 2-4) can significantly increase solubility.[12]

  • When to Use: If the required dose can be fully dissolved in a physiologically acceptable volume (<10 mL/kg for rodents, oral) at a non-toxic pH.

  • Causality: Protonating the basic nitrogen centers on the imidazopyridine ring forms a salt with greater aqueous solubility compared to the free base.

Tier 2: Co-Solvent & Surfactant Systems

If pH adjustment is insufficient, using water-miscible organic solvents (co-solvents) can increase the solubilizing capacity of the vehicle.[5] Surfactants can be added to further enhance solubility and prevent precipitation upon dosing.

  • When to Use: For compounds with moderate solubility that cannot be dissolved in simple aqueous vehicles.

  • Causality: Co-solvents like PEG 400 reduce the polarity of the aqueous vehicle, making it more favorable for dissolving hydrophobic molecules. Surfactants like Tween® 80 form micelles that encapsulate the drug, increasing its apparent solubility.[5]

  • Common Vehicles: A common combination for discovery-stage PK studies in rats is 5% N,N-Dimethylacetamide (DMA), 10% Solutol® HS-15 (a surfactant), and 85% Saline. Another example found for an imidazopyridazine derivative is a mixture of TPGS, Ethanol, and PEG300.[13]

Tier 3: Aqueous Suspensions

For compounds that are very poorly soluble or when a high dose is required, a suspension may be the only viable option. The drug is dispersed as fine solid particles in an aqueous vehicle.

  • When to Use: When solubility in acceptable solution vehicles is too low to achieve the target dose.

  • Causality: Bioavailability from a suspension is dependent on the dissolution of the solid particles in the gastrointestinal tract. Reducing the particle size (micronization) increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][14] Wetting agents are essential to ensure the hydrophobic particles disperse properly in the aqueous vehicle.

Tier 4: Lipid-Based Drug Delivery Systems (LBDDS)

For highly lipophilic (high Log D) compounds, LBDDS can significantly improve oral absorption by presenting the drug in a solubilized state and leveraging natural lipid absorption pathways.[15]

  • When to Use: For poorly soluble, highly permeable (BCS Class II) compounds with high lipophilicity.

  • Causality: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., GI fluids). This maintains the drug in a dissolved state in small lipid droplets, providing a large surface area for absorption.[8][15]

G compound Poorly Soluble Compound in Lipid Formulation (SEDDS) gi Dispersion in GI Fluids compound->gi emulsion Fine Oil-in-Water Emulsion Formed gi->emulsion digestion Digestion by Lipase & Bile Salts emulsion->digestion micelles Drug incorporated into Mixed Micelles digestion->micelles absorption Absorption across Intestinal Epithelium micelles->absorption circulation Systemic Circulation absorption->circulation

Figure 2: Mechanism of enhanced oral bioavailability via a lipid-based formulation.

Detailed Experimental Protocols

Safety Precaution: Always handle the API and formulation excipients in a well-ventilated area or fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a 10 mg/mL pH-Adjusted Aqueous Solution
  • Rationale: This protocol leverages the hydrochloride salt form of the compound to achieve solubility in a simple, acidic aqueous vehicle.

  • Materials:

    • Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate HCl

    • 0.1 M Hydrochloric Acid (HCl)

    • Sterile Water for Injection

    • Calibrated pH meter, magnetic stirrer, glass beaker, volumetric flask.

  • Methodology:

    • Weigh 100 mg of the API and transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of sterile water.

    • While stirring, slowly add 0.1 M HCl dropwise until all the solid has dissolved.

    • Check the pH of the solution. Adjust to a final target pH between 2.5 and 3.5. Avoid excessively low pH to prevent potential GI irritation in test animals.

    • Once fully dissolved and the pH is stable, bring the final volume to 10 mL with sterile water.

    • QC Check: Visually inspect the final solution for clarity and absence of particles. Re-verify the final pH.

Protocol 2: Preparation of a 10 mg/mL Co-Solvent Formulation (20% PEG 400 / 5% Tween® 80)
  • Rationale: A common vehicle for compounds that require more than pH adjustment. PEG 400 acts as the primary solubilizer, and Tween® 80 acts as a wetting agent/surfactant to maintain solubility upon dilution in the GI tract.

  • Materials:

    • Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate HCl

    • Polyethylene Glycol 400 (PEG 400)

    • Tween® 80 (Polysorbate 80)

    • 0.9% Saline Solution

    • Magnetic stirrer, glass beaker, graduated cylinders.

  • Methodology:

    • For a 10 mL batch, measure 2 mL of PEG 400 and 0.5 mL of Tween® 80 into a glass beaker.

    • Gently heat the excipient mixture to ~40°C while stirring to ensure homogeneity. Let it cool to room temperature.

    • Weigh 100 mg of the API and slowly add it to the excipient mixture while stirring.

    • Continue stirring until the API is fully dissolved. Gentle warming or sonication can be used to expedite dissolution.

    • Slowly add 7.5 mL of 0.9% Saline solution to the mixture while stirring continuously.

    • QC Check: The final formulation should be a clear, homogenous solution. Observe for any signs of precipitation or cloudiness.

Protocol 3: Preparation of a 25 mg/mL Aqueous Suspension
  • Rationale: For high-dose studies where solubility limits are exceeded. This protocol uses methylcellulose as a suspending agent and Tween® 80 as a wetting agent to create a uniform dispersion. Particle size reduction is a critical prerequisite.

  • Materials:

    • Micronized Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate HCl (particle size < 10 µm)

    • 0.5% (w/v) Methylcellulose in purified water

    • 0.1% (w/v) Tween® 80

    • Mortar and pestle, homogenizer (optional), magnetic stirrer.

  • Methodology:

    • Prepare the vehicle: Dissolve 0.1 g of Tween® 80 in 100 mL of 0.5% methylcellulose solution.

    • Weigh 250 mg of micronized API.

    • Place the API powder in a glass mortar.

    • Create a paste: Add a small amount (~0.5 mL) of the vehicle to the API powder and triturate with the pestle until a smooth, uniform paste is formed. This step is critical to ensure proper wetting of the drug particles.

    • Gradually add the remaining vehicle in small portions while continuously stirring or mixing to form a uniform suspension.

    • If available, use a low-shear homogenizer for 2-5 minutes to ensure a consistent dispersion.

    • QC Check: Visually inspect for homogeneity. The suspension should be easily re-dispersible upon shaking. Continuously stir the suspension during the dosing procedure to prevent settling and ensure accurate dose administration.

Formulation Validation & Best Practices

Once a formulation is prepared, its fitness for purpose must be verified.

Parameter Method Acceptance Criteria Rationale
Visual Appearance Inspection against a light/dark backgroundClear solution or uniform, re-dispersible suspension. No precipitation or caking.Ensures homogeneity and suitability for dosing.
pH Measurement Calibrated pH meterWithin ±0.5 units of target pH.Confirms consistency and can impact drug stability and animal tolerance.
Dose Concentration HPLC-UV90-110% of the theoretical concentration.Verifies the accuracy of the preparation, ensuring the correct dose is administered.
Short-Term Stability Visual inspection & HPLC at T=0 and T=4-24hNo visual change; concentration remains within 90-110% of initial.Confirms the formulation is stable for the duration of the dosing experiment.

Conclusion

The development of an effective in vivo dosing formulation for Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate is a critical and achievable step in its preclinical assessment. There is no single "best" formulation; the optimal choice depends entirely on the compound's intrinsic physicochemical properties and the requirements of the study. By adopting the systematic, data-driven workflow presented in this guide—starting with thorough pre-formulation characterization and progressing through a tiered formulation strategy—researchers can develop robust, reliable, and reproducible dosing vehicles. This methodical approach minimizes variables, enhances the quality of pharmacokinetic and toxicological data, and ultimately accelerates the drug development process.

References

  • Gattefossé. (2025, October 25). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Taylor, M. W., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 746–753. Available at: [Link]

  • Vemula, V. R. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. Available at: [Link]

  • Mishra, V., & Alam, M. I. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 130-138. Available at: [Link]

  • Kumar, S., & Singh, A. (2023). Contemporary Review on Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research, 14(2), 589-599. Available at: [Link]

  • Taylor, M. W., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 746-753. Available at: [Link]

  • Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012. Available at: [Link]

  • Homayun, B., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(18), 5617. Available at: [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Available at: [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566–8583. Available at: [Link]

  • Wang, G., et al. (2017). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 8(3), 346–351. Available at: [Link]

  • Berdini, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5166-5184. Available at: [Link]

  • Moslin, R., et al. (2018). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 320–325. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1), 1-50. Available at: [Link]

  • NextSDS. (n.d.). Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride. Available at: [Link]

  • Mahmoud, A. R. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]

  • ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2). Available at: [Link]

  • Request PDF. (2023, November 7). Comprehensive characterization and preclinical assessment of an imidazopyridine‐based anticancer lead molecule. Available at: [Link]

  • Chemical Substance Information. (n.d.). Ethyl 5-Aminoimidazo[1,5-A]Pyridine-1-Carboxylate. Available at: [Link]

  • Biela, R., & Biela, M. (2026, February 14). Heterocycles in Medicinal Chemistry III. Molecules, 31(4), 861. Available at: [Link]

  • International Journal of Scientific Research & Technology. (2025, February 8). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Available at: [Link]

  • Ciappa, A., & D'Auria, M. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(18), 4053. Available at: [Link]

  • Perković, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 9015. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. The imidazo[1,5-a]pyridine core is a significant structural motif in medicinal chemistry, appearing in compounds with a wide array of biological activities, including potential pharmaceutical applications as cardiotonic agents and HIV-protease inhibitors.[1] This document provides in-depth troubleshooting advice and optimized protocols to help you improve reaction yields and overcome common synthetic challenges.

Proposed Synthetic Pathway

The synthesis of the target compound, Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate, typically involves a cyclocondensation strategy. The most common approaches utilize a substituted 2-(aminomethyl)pyridine as the key starting material. The imidazole ring is then constructed in a subsequent cyclization step. Below is a plausible and widely adaptable synthetic route.

ReactionPathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Final Product A 2-(Aminomethyl)-5-nitropyridine C N-Acylated Intermediate A->C Base (e.g., Et3N) DCM, 0 °C to RT B Ethyl Oxalyl Chloride B->C D Cyclized Imidazo[1,5-a]pyridine C->D Reducing Agent (e.g., H2, Pd/C) Intramolecular Condensation E Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate D->E Reduction of Nitro Group (e.g., SnCl2 or H2, Pd/C)

Caption: Proposed multi-step synthesis of the target compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in heterocyclic synthesis are common and can stem from several factors. A systematic approach is the most effective way to troubleshoot.[2]

  • Purity of Starting Materials: Ensure that the 2-(aminomethyl)pyridine derivative and acylating agent are of high purity. Impurities can act as catalyst poisons or participate in side reactions, consuming your reagents.[2][3]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[3]

    • Temperature: Some cyclization reactions require heating (reflux) to proceed at a reasonable rate.[4] However, excessive heat can lead to product degradation or the formation of undesired side products.[3] Running small-scale trial reactions at different temperatures can help identify the optimal balance.

    • Solvent: The polarity of the solvent can significantly influence the reaction pathway.[3] Dichloromethane (DCM) is commonly used for acylation and cyclization steps, but other solvents like toluene or acetonitrile might offer better results depending on the specific substrates.[1][5]

  • Atmospheric Control: Many reagents, intermediates, and catalysts used in organic synthesis are sensitive to moisture and oxygen.[2] If your reagents are hygroscopic or prone to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are properly dried before use.[2]

  • Inefficient Mixing: For heterogeneous reactions (e.g., those involving a solid-supported catalyst like Pd/C or a base like NaHCO3), ensure the stirring is vigorous enough to facilitate efficient mass transfer.[2]

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are the likely side reactions and how can I suppress them?

A2: The formation of side products is a frequent challenge, especially when working with multifunctional molecules.[3]

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. For instance, in an acylation step, using a slight excess of the acylating agent might be necessary to drive the reaction to completion, but a large excess can lead to di-acylation or other side reactions.

  • Order of Addition: The order in which reagents are added can be crucial. In many cases, adding the more reactive species (like an acyl chloride) dropwise to a cooled solution of the amine and a base can help control the reaction rate and minimize side product formation.[1]

  • Temperature Management: Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[3] For example, a procedure for a similar synthesis specifies adding reagents while the mixture is kept at 0°C.[1]

  • Alternative Cyclization Pathways: Depending on the reagents used, alternative cyclizations can occur. For example, some reaction conditions are known to produce different fused heterocyclic systems.[6] Using a well-established procedure with a selective catalyst or cyclizing agent is key. The use of reagents like triphosgene or phosphorus oxychloride for cyclization should be carefully controlled as they are highly reactive.[1]

TroubleshootingFlowchart start Low Yield or Multiple Side Products q1 Is Starting Material Pure? start->q1 a1_no Purify Starting Materials (Recrystallization/Distillation) q1->a1_no No q2 Are Reaction Conditions Optimized? q1->q2 Yes a1_yes Proceed to Next Check a1_no->q1 a2_no Screen Temperature, Solvent, & Catalyst. Monitor via TLC/LC-MS. q2->a2_no No q3 Is an Inert Atmosphere Required? q2->q3 Yes a2_yes Proceed to Next Check a2_no->q2 a3_yes Use Dry Solvents & N2/Ar Blanket q3->a3_yes Yes q4 Is Reagent Addition Controlled? q3->q4 No a3_yes->q4 a3_no Moisture/Air Not the Primary Issue a4_yes Yield should improve. q4->a4_yes Yes a4_no Add reactive agents dropwise at low temp. q4->a4_no No a4_no->q4

Sources

Minimizing byproducts during the synthesis of imidazo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing imidazo[1,5-a]pyridine derivatives. This scaffold is highly valued in drug development and optoelectronics, but its electron-rich nature and the complex transannulation steps required for its formation often lead to frustrating byproduct profiles.

This guide bypasses generic advice, focusing strictly on the mechanistic causality behind byproduct formation and providing self-validating protocols to ensure your synthetic workflows are robust, reproducible, and atom-economic.

Mechanistic Workflow: Divergence Points in Synthesis

To troubleshoot effectively, we must first map the reaction landscape. The synthesis of imidazo[1,5-a]pyridines typically proceeds via the condensation of 2-pyridyl ketones with amines, followed by oxidative C(sp3)–H amination. The diagram below illustrates the critical divergence points where byproducts (such as unreacted imines or C-1 over-oxidized species) branch off from the target pathway.

SynthesisPathway A 2-Pyridyl Ketone + Amine B Imine Intermediate A->B Condensation C Oxidative Cyclization (e.g., Cu/O2 or I2) B->C C(sp3)-H Amination E Unreacted Imine / Hydrolysis Byproducts B->E Poor Catalyst/Solvent Mass Transfer Limits D Imidazo[1,5-a]pyridine (Target) C->D Optimal Conditions F C-1 Substituted / Over-oxidized Byproducts C->F Excess Exogenous Oxidant (e.g., I2)

Mechanistic pathway of imidazo[1,5-a]pyridine synthesis and common byproduct divergence points.

Troubleshooting Guide & FAQs

Q1: How do I prevent C-1 halogenation or over-oxidation when using iodine-mediated oxidative amination? Causality: The imidazo[1,5-a]pyridine core has a remarkably low oxidation potential. When utilizing 1, the electron-rich nature of the newly formed heterocycle makes it highly susceptible to electrophilic aromatic substitution at the C-1 position by residual iodine[1]. Solution: You must strictly control the stoichiometry of I2 (typically limiting it to 1.0–1.2 equivalents). If C-1 unsubstituted derivatives are strictly required, transition away from exogenous halogens. Employing a 2 entirely avoids exogenous oxidants, cleanly yielding C-1-unsubstituted imidazopyridines by relying on anodic oxidation[2].

Q2: Why am I seeing a high percentage of constitutional isomers (e.g., furans) during multicomponent carbene reactions? Causality: When utilizing N,N-substituted imidazo[1,5-a]pyridine carbenes in multicomponent reactions with aldehydes and allenoates, the reaction proceeds via tandem nucleophilic addition and [3 + 2]-cycloaddition. Because the carbene intermediate can attack either the carbonyl group of the aldehyde or the unsaturation of the allenoate first, competitive pathways emerge. This results in the formation of constitutional isomers (such as 3) alongside your target[3]. Solution: Kinetically favor the desired ring transformation by standardizing the addition sequence. Pre-form the zwitterionic intermediate at a lower temperature before introducing the third electrophilic component. Modulating the steric bulk of the N-substituents on the carbene has only a minor effect; temperature and sequence control are your primary levers.

Q3: My cyclization is stalling at the imine intermediate. How can I drive the transannulation to completion without generating toxic byproducts? Causality: Incomplete cyclization usually stems from an energetic bottleneck during the oxidative dehydrogenation process, which requires the removal of multiple hydrogen atoms. If the metal catalyst is poorly solubilized or the oxidant is mass-transfer limited, the C(sp3)-H bond activation fails. Solution: Transition to a4 protocol[4]. By using Cu(OAc)2 and naturally abundant air (O2) as the sole oxidant, you generate water as the only byproduct[5]. Adding pivalic acid facilitates a concerted metalation-deprotonation (CMD) step, significantly lowering the activation energy for C-H cleavage.

Quantitative Comparison of Synthetic Methodologies

To aid in route selection, the following table summarizes the performance metrics and byproduct risks associated with standard imidazo[1,5-a]pyridine synthesis strategies.

Synthesis MethodologyPrimary Oxidant / CatalystTypical YieldMajor Byproduct RiskMitigation Strategy
Aerobic Oxidative Amination Cu(OAc)2 / Air (O2)80–95%Unreacted ImineAdd pivalic acid; ensure high O2 mass transfer via vigorous stirring.
I2-Mediated sp3 C-H Amination Molecular Iodine (I2)70–85%C-1 Iodinated ImidazopyridineStrictly control I2 stoichiometry (1.0–1.2 eq) and monitor reaction time.
Multicomponent Carbene Rxn None (Tandem addition)40–63%Constitutional Isomers (Furans)Optimize addition sequence; maintain strict temperature control.
Undivided Cell Electrosynthesis Constant Current (Anode)75–90%Electrode Fouling / Over-oxidationMaintain optimal current density; use appropriate supporting electrolyte.

Self-Validating Experimental Protocol

Workflow: Copper-Catalyzed Aerobic Oxidative Amination of C(sp3)–H Bonds This methodology is highly recommended for minimizing complex organic byproducts, as it utilizes air as a benign oxidant, yielding only water as a stoichiometric byproduct[5].

Step 1: Imine Condensation

  • Action: In an oven-dried 25 mL reaction vial equipped with a magnetic stir bar, combine the 2-pyridyl ketone (1.0 mmol) and the benzylamine derivative (1.2 mmol).

  • Self-Validation Check: Observe the mixture for 10-15 minutes. A distinct color change (often to a deeper yellow/orange) or a mild exotherm indicates successful initial Schiff base (imine) formation.

Step 2: Catalyst and Promoter Loading

  • Action: Add Cu(OAc)2 (10 mol%, 0.1 mmol) as the transannulation catalyst and pivalic acid (20 mol%, 0.2 mmol) as the CMD promoter.

  • Causality: Pivalate anions act as an internal base, coordinating with the copper center to abstract the proton from the sp3 carbon via a six-membered transition state, drastically accelerating the rate-limiting C-H activation step.

Step 3: Solvent Addition and Aeration

  • Action: Dissolve the mixture in anhydrous DMSO (3.0 mL). Leave the reaction vial open to the air (or fit with an O2 balloon for scaled-up reactions).

  • Causality: DMSO is an optimal polar aprotic solvent here; it stabilizes the Cu-intermediate and possesses high oxygen solubility, preventing mass-transfer limitations that stall the reaction at the imine stage.

Step 4: Oxidative Cyclization

  • Action: Stir the reaction mixture vigorously at 65 °C for 12–16 hours.

  • Self-Validation Check: Monitor the reaction via TLC (eluent: EtOAc/Hexane). The disappearance of the highly fluorescent imine spot under UV light (254 nm) and the appearance of a new, lower-Rf spot confirms complete C(sp3)-H amination and ring closure.

Step 5: Workup and Purification

  • Action: Cool the mixture to room temperature, quench with distilled water (10 mL), and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to thoroughly remove the DMSO. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography.

References

  • Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Switchable electrosynthesis of C-1-unsubstituted imidazopyridines Source: PubMed Central (PMC) URL:[Link]

  • Multicomponent Reaction of Imidazo[1,5-a]pyridine Carbenes with Aldehydes and Dimethyl Acetylenedicarboxylate or Allenoates: A Straightforward Approach to Fully Substituted Furans Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Chemical stability and degradation pathways of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth information on the chemical stability and potential degradation pathways of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. As a novel heterocyclic compound, understanding its stability profile is crucial for its handling, formulation, and development as a potential therapeutic agent. This document addresses frequently asked questions and offers troubleshooting guidance for common experimental challenges. The information presented is based on established principles of heterocyclic chemistry, the known reactivity of its functional groups, and standard pharmaceutical stress testing methodologies.

Frequently Asked Que[1]stions (FAQs)

Q1: What are the most likely points of instability in the Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate molecule?

A1: Based on its structure, the primary sites susceptible to degradation are:

  • The Ethyl Carboxylate Group: This ester functional group is prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • The Aminomethyl Gro[1][2][3]up: The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or other oxidative degradation products. It can also participate i[4][5]n other reactions, such as Schiff base formation with aldehydes or ketones.

  • The Imidazo[1,5-a]pyridine Core: While generally considered a stable aromatic system, this heterocyclic core can be susceptible to photolytic degradation and strong oxidative conditions. The electron-rich nature [6][7]of the imidazole ring may make it a target for electrophilic attack.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures (2-8 °C or frozen at -20 °C) are recommended to slow down potential degradation reactions.

  • Light: Protect from light by storing in an amber vial or a light-blocking container to prevent photolytic degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis of the ethyl ester.

Q3: What are the expected degradation products I should look for in my analytical runs?

A3: The primary degradation products to monitor for are:

  • Hydrolysis Product: 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylic acid.

  • Oxidation Products: These can be more varied, but may include the corresponding imine or aldehyde at the 5-position. Further oxidation of the heterocyclic core is also possible under harsh conditions.

Q4: What analytical techniques are best suited for stability studies of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection is the most appropriate technique.

  • HPLC-UV: To quantify the parent compound and detect chromophoric degradants.

  • LC-MS: To identify the mass of potential degradation products, which is crucial for elucidating degradation pathways.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Appearance of new peaks in the chromatogram of a sample that has been stored for some time or subjected to experimental conditions.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis of the Ethyl Ester - Analyze the sample by LC-MS to look for a peak with a mass corresponding to the carboxylic acid (-28 Da from the parent).- If confirmed, ensure the compound is stored in a dry environment and that all solvents used are anhydrous.
Oxidation of the Aminomethyl Group - Check for peaks with masses corresponding to oxidative products (e.g., -1 Da for imine, +14 Da for N-oxide).- Store the compound under an inert atmosphere and consider adding antioxidants to solutions if compatible with the experiment.
Photodegradation - If the sample was exposed to light, repeat the experiment with light protection.- Compare the chromatograms of light-exposed and light-protected samples.
Reaction with Solvents or Excipients - Review the composition of your formulation or solution. Methanol, for example, could potentially lead to transesterification.- If using reactive excipients, consider their potential interaction with the compound.
Issue 2: Loss of Compound Potency or Activity

Symptom: A decrease in the expected biological or chemical activity of the compound over time.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Chemical Degradation - Perform an HPLC purity analysis to determine if the parent compound has degraded.- If degradation is observed, identify the degradants using LC-MS to understand the degradation pathway and implement appropriate storage and handling procedures.
Precipitation from Solution - Visually inspect the solution for any precipitate.- Determine the solubility of the compound in the chosen solvent and consider using a co-solvent or adjusting the pH to improve solubility.
Adsorption to Container Surfaces - This can be an issue with low concentration solutions.- Consider using silanized glassware or polypropylene tubes to minimize adsorption.

In-Depth Technical Analysis: Degradation Pathways

For a comprehensive understanding of the stability of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate, forced degradation studies are recommended. These studies intentional[8][9][10]ly stress the compound under various conditions to predict its long-term stability and identify potential degradation products.

Forced Degradatio[1][12]n Experimental Protocol

Objective: To identify the degradation pathways of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105 °C) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate based on its chemical structure.

G Parent Ethyl 5-aminomethyl- imidazo[1,5-a]pyridine-1-carboxylate Acid 5-aminomethyl-imidazo[1,5-a]pyridine- 1-carboxylic acid Parent->Acid  Hydrolysis (Acid/Base) Imine Ethyl 5-(iminomethyl)- imidazo[1,5-a]pyridine-1-carboxylate Parent->Imine Oxidation Aldehyde Ethyl 5-formyl- imidazo[1,5-a]pyridine-1-carboxylate Imine->Aldehyde Further Oxidation/ Hydrolysis

Caption: Predicted major degradation pathways.

Data Summary Table for Forced Degradation

The following table provides a template for summarizing the results of a forced degradation study.

Stress Condition % Degradation Major Degradation Product(s) (by Mass) Proposed Structure
0.1 M HCl, 60 °Ce.g., 15%[M-28]+5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylic acid
0.1 M NaOH, 60 °Ce.g., 40%[M-28]+5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylic acid
3% H₂O₂, RTe.g., 10%[M-1]+Ethyl 5-(iminomethyl)-imidazo[1,5-a]pyridine-1-carboxylate
UV/Vis Lighte.g., 5%VariableRequires further structural elucidation
105 °C (Solid)e.g., <2%None Detected-

Experimental Workflow and Logic

The following diagram outlines the logical workflow for investigating a stability issue with Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Generation cluster_3 Confirmation & Resolution A Unexpected Analytical Result (e.g., new peak, loss of purity) B Review Storage and Handling Conditions A->B C Analyze by LC-MS to Identify Unknown Peaks A->C D Hypothesize Degradation Pathway (Hydrolysis, Oxidation, etc.) C->D E Perform Targeted Forced Degradation Study D->E F Confirm Degradant Structure (e.g., by NMR if necessary) E->F G Implement Corrective Actions (e.g., modified storage, formulation) F->G

Caption: Workflow for stability troubleshooting.

Conclusion

The chemical stability of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate is influenced by its susceptibility to hydrolysis at the ethyl ester and oxidation of the aminomethyl group. The imidazo[1,5-a]pyridine core is expected to be relatively stable but can be liable to degradation under harsh photolytic or oxidative conditions. Proper storage and handling, including protection from light, moisture, and oxygen, are essential to maintain the integrity of this compound. For comprehensive stability assessment, a well-designed forced degradation study is indispensable.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • SCIRP. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

  • YouTube. Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. [Link]

  • ResearchGate. Prodrugs and hydrolysis of esters | Request PDF. [Link]

  • ResearchGate. Green Oxidation of Amines Using Salicylic Acid Derivatives as Organocatalysts and Its Application to One-pot Synthesis of Pharmaceutical Molecules. [Link]

  • ResearchGate. A) Pharmaceutical compounds bearing the (amino)methyl group. B)... | Download Scientific Diagram. [Link]

  • PMC. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. [Link]

  • ResearchGate. (PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. A review article – development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

Sources

Validation & Comparative

A Comparative Guide to Imidazo[1,5-a]pyridine Derivatives: Spotlight on Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Imidazopyridine Scaffold

In the landscape of medicinal chemistry, the imidazopyridine scaffold stands out as a "privileged" structure, a framework that has repeatedly demonstrated the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1][2] This versatile bicyclic heterocyclic system, consisting of a fused imidazole and pyridine ring, exists in several isomeric forms, with imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines being the most extensively studied.[3][4] Their structural similarity to purines provides a basis for their interaction with a multitude of biological systems, leading to applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[3][5][6]

This guide provides a comparative analysis of imidazo[1,5-a]pyridine derivatives, with a particular focus on the structural features and potential therapeutic relevance of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. While direct experimental data for this specific molecule is not extensively available in the public domain, we can infer its potential performance and characteristics by examining the structure-activity relationships (SAR) of closely related analogs. This guide will synthesize findings from diverse studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

The Imidazo[1,5-a]pyridine Core: Synthesis and Properties

The imidazo[1,5-a]pyridine core is a key pharmacophore that has garnered significant interest for its diverse biological activities.[7][8] A variety of synthetic methodologies have been developed for its construction, often involving cyclocondensation, cycloaddition, and oxidative cyclization reactions.[7][9] These methods allow for the introduction of a wide range of substituents at various positions of the bicyclic system, enabling the fine-tuning of its physicochemical and pharmacological properties.

One of the key attributes of the imidazo[1,5-a]pyridine scaffold is its tunable electronic nature, which can be modulated by the strategic placement of electron-donating or electron-withdrawing groups. This, in turn, influences the molecule's ability to interact with biological targets.

Spotlight on Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate: A Structural Analysis

Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate possesses two key substituents on the imidazo[1,5-a]pyridine core: an ethyl carboxylate group at the 1-position and an aminomethyl group at the 5-position. To understand the potential implications of these substitutions, we will analyze the known effects of similar functional groups on the biological activity of imidazo[1,5-a]pyridine and related heterocyclic systems.

The Role of the 1-Position Substituent: The Ester Moiety

The presence of an ethyl carboxylate group at the 1-position of the imidazo[1,5-a]pyridine ring is a notable feature. In many heterocyclic scaffolds, the introduction of an ester group can influence several properties, including:

  • Solubility and Bioavailability: The ester group can modulate the lipophilicity of the molecule, which in turn affects its solubility and ability to cross biological membranes.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body, which can be a metabolic liability or a deliberate design feature for prodrugs.

  • Target Interaction: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the binding pocket of a target protein.

While specific data on ethyl imidazo[1,5-a]pyridine-1-carboxylates is sparse, a related compound, Imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester, is noted for its use as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[10] This suggests that the 1-carboxylate moiety may be a valuable handle for further chemical modifications or for directing the molecule to specific biological targets.

The Significance of the 5-Position Substituent: The Aminomethyl Group

The aminomethyl group at the 5-position introduces a basic and flexible side chain. This feature can be critical for biological activity for several reasons:

  • Salt Formation and Solubility: The basic amine can form salts with pharmaceutically acceptable acids, which often leads to improved aqueous solubility and facilitates formulation.

  • Hydrogen Bonding: The primary amine can act as both a hydrogen bond donor and acceptor, providing multiple opportunities for interaction with biological targets.

  • Pharmacophore Element: In many drug classes, a basic nitrogen atom is a key pharmacophoric element responsible for binding to target proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

For instance, in a series of tetracyclic imidazo[4,5-b]pyridine derivatives, the introduction of amino side chains was found to significantly enhance antiproliferative activity.[6] Although a different isomer, this highlights the general importance of amino-containing substituents in modulating the biological effects of imidazopyridines.

Comparative Analysis with Other Imidazopyridine Derivatives

To provide a broader context, we will compare the structural features of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate with other imidazopyridine derivatives that have been evaluated for specific biological activities.

Anticancer Activity

The imidazopyridine scaffold is a common feature in molecules designed as anticancer agents.[11][12][13][14] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

Derivative ClassKey Structural FeaturesObserved Anticancer ActivityReference
Oxindole derived imidazo[1,5-a]pyrazinesOxindole moiety fused to the pyrazine ring of an imidazopyrazine core.Significant anticancer activity with GI50 values in the low micromolar range. Induced G0/G1 cell cycle arrest and apoptosis.[11]
Imidazo[1,2-a]pyridine-based heterocycles with S-alkyl/aryl moietyAn N-phenylacetamide linker connecting the imidazo[1,2-a]pyridine core to a thioether side chain.Antiproliferative activity against various cancer cell lines, with some compounds inhibiting DNA synthesis and inducing apoptosis.[12]
3-Aminoimidazo[1,2-a]pyridine derivativesA primary amino group at the 3-position.Varying cytotoxicity against breast, colon, and melanoma cancer cell lines, with some compounds showing high inhibitory activity.[15]
Tetracyclic imidazo[4,5-b]pyridine derivativesFused ring system with amino side chains.Pronounced cytostatic effect in the submicromolar range against HCT116 and MCF-7 cancer cells.[6]

Based on these comparisons, the aminomethyl group in Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate could potentially contribute to anticancer activity through interactions with biological targets, similar to the amino-substituted derivatives in the table above. The overall shape and electronic properties of the molecule would determine its specific target and potency.

Antimicrobial Activity

Imidazopyridine derivatives have also shown promise as antimicrobial agents, targeting both bacteria and fungi.[5][16][17]

Derivative ClassKey Structural FeaturesObserved Antimicrobial ActivityReference
Imidazo[1,5-a]quinoxaline derivatives with pyridinium moietyA pyridinium salt attached to the imidazo[1,5-a]quinoxaline core.Effective bacteriostatic and fungistatic activity, with potency influenced by the length of alkyl substituents.[17][18]
3-Aminoimidazo[1,2-a]pyridine derivativesA primary amino group at the 3-position.Moderate antimicrobial activity against Staphylococcus aureus.[16]
Imidazo[4,5-b]pyridine derivativesVaried substitutions on the imidazo[4,5-b]pyridine core.Some derivatives showed prominent antibacterial and antifungal activity.[13]

The presence of a basic aminomethyl group in our target molecule suggests a potential for antimicrobial activity. The ability to form a positive charge at physiological pH could facilitate interactions with negatively charged components of microbial cell membranes or intracellular targets.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key assays relevant to the potential biological activities of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate and its analogs.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Imidazopyridine_Isomers cluster_0 Common Imidazopyridine Scaffolds Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Imidazopyridine Core Imidazopyridine Core Imidazopyridine Core->Imidazo[1,2-a]pyridine Isomer 1 Imidazopyridine Core->Imidazo[1,5-a]pyridine Isomer 2 Imidazopyridine Core->Imidazo[4,5-b]pyridine Isomer 3 Imidazopyridine Core->Imidazo[4,5-c]pyridine Isomer 4

Figure 1: Common isomers of the imidazopyridine scaffold.

SAR_Implications cluster_1 Substituent at 1-Position cluster_5 Substituent at 5-Position Target_Compound Ethyl 5-aminomethyl- imidazo[1,5-a]pyridine-1-carboxylate Ester Ethyl Carboxylate Target_Compound->Ester Amine Aminomethyl Target_Compound->Amine Solubility Solubility Ester->Solubility influences Metabolism Metabolism Ester->Metabolism affects H-Bonding H-Bonding Ester->H-Bonding enables Potential_Activities Potential_Activities Solubility->Potential_Activities Metabolism->Potential_Activities H-Bonding->Potential_Activities Amine->Solubility improves Amine->H-Bonding enables Pharmacophore Pharmacophore Amine->Pharmacophore acts as Pharmacophore->Potential_Activities

Figure 2: Inferred structure-activity relationships for the target compound.

Experimental_Workflow_MTT Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate (48-72h) Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

While direct experimental data on Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate remains to be published, a comprehensive analysis of the structure-activity relationships of related imidazopyridine derivatives allows for informed predictions about its potential biological activities. The presence of an aminomethyl group at the 5-position and an ethyl carboxylate at the 1-position suggests that this compound could exhibit interesting pharmacological properties, potentially in the realms of anticancer or antimicrobial research.

The provided experimental protocols offer a starting point for researchers to evaluate the performance of this and other novel imidazo[1,5-a]pyridine derivatives. Further investigation into the synthesis and biological evaluation of a focused library of analogs with systematic modifications at the 1- and 5-positions would be invaluable for elucidating the precise structure-activity relationships and identifying lead compounds for further development. The continued exploration of the imidazopyridine scaffold is a promising avenue for the discovery of new therapeutic agents.

References

  • Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed. (2011). [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis. (2024). [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026). [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. (n.d.). [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC. (n.d.). [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. (2025). [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. (2025). [Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. (n.d.). [Link]

  • Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. PubMed. (2015). [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. (2017). [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. (2025). [Link]

  • 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. ResearchGate. (n.d.). [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (n.d.). [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. (2021). [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. (n.d.). [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. (n.d.). [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. (2013). [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. (2022). [Link]

  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. (n.d.). [Link]

  • Imidazo[1,5‐a]pyridine‐based drug molecules. ResearchGate. (n.d.). [Link]

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. (n.d.). [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. (n.d.). [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. (n.d.). [Link]

Sources

A Researcher's Guide to a Comparative Structure-Activity Relationship (SAR) Analysis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for conducting a structure-activity relationship (SAR) analysis of a specific derivative, Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. We will explore the rationale behind selecting analogs for synthesis, outline detailed experimental protocols for their biological evaluation, and present a logical approach to interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the therapeutic potential of this promising chemical series.

The Core Scaffold: Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

The parent compound, Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate, possesses three key regions for structural modification, each offering a unique opportunity to modulate its physicochemical properties and biological activity. A systematic exploration of these regions is fundamental to a successful SAR campaign.

  • Region I: The 5-Aminomethyl Group: This basic side chain is a likely point of interaction with biological targets, such as through hydrogen bonding or salt bridge formation. Modifications here can influence potency, selectivity, and pharmacokinetic properties.

  • Region II: The Ethyl Ester at Position 1: The ester group can impact cell permeability, metabolic stability, and solubility. Its hydrolysis in vivo could also act as a prodrug strategy.

  • Region III: The Imidazo[1,5-a]pyridine Core: Substitution on the aromatic rings can alter the electronic properties of the molecule, influence its binding to target proteins, and affect its metabolic profile.

Designing the Analog Library for Comparative Analysis

A successful SAR study hinges on the logical design of analogs. The following proposed modifications to the parent compound are based on established medicinal chemistry principles and SAR trends observed in related imidazopyridine series.[3][4]

Modifications at the 5-Aminomethyl Position (Region I)

The primary amine offers a rich handle for derivatization. The goal is to probe the steric and electronic requirements of the binding pocket.

  • N-Alkylation: Introducing small alkyl groups (methyl, ethyl) can explore steric tolerance.

  • N-Acylation: Acetylation or benzoylation will neutralize the basicity of the amine and introduce hydrogen bond acceptors.

  • N-Sulfonylation: Introducing a sulfonyl group can probe for interactions with different regions of the target protein.

  • Amine Homologation: Increasing the carbon chain length between the pyridine ring and the amine can assess the optimal distance for target engagement.

Modifications at the 1-Carboxylate Position (Region II)

The ethyl ester can be varied to fine-tune pharmacokinetic properties.

  • Ester Variation: Synthesis of methyl, propyl, and tert-butyl esters will assess the impact of steric bulk on activity and potential hydrolysis rates.

  • Ester to Amide Conversion: Converting the ester to a primary, secondary, or tertiary amide introduces a hydrogen bond donor/acceptor and can significantly alter metabolic stability.

  • Ester to Carboxylic Acid Hydrolysis: The corresponding carboxylic acid is often a key metabolite and may exhibit its own biological activity.

Modifications on the Imidazo[1,5-a]pyridine Core (Region III)

Substitution on the aromatic core can modulate the electronics and lipophilicity of the entire molecule.

  • Substitution on the Pyridine Ring: Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, fluoro) groups at available positions can influence the pKa of the heterocyclic system and its interaction with the biological target.

The proposed analogs for this initial SAR study are summarized in the table below.

Compound IDModification RegionModification DescriptionRationale
Parent -Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylateBaseline
A1 Region IN-methylProbe steric tolerance
A2 Region IN,N-dimethylFurther probe steric tolerance
A3 Region IN-acetylNeutralize basicity, add H-bond acceptor
B1 Region IIMethyl esterAssess impact of smaller ester
B2 Region IItert-Butyl esterAssess impact of bulky ester
B3 Region IICarboxylic acidPotential active metabolite
C1 Region III7-Chloro substitutionIntroduce electron-withdrawing group
C2 Region III7-Methoxy substitutionIntroduce electron-donating group

Experimental Protocols for Biological Evaluation

To establish a clear SAR, a robust and reproducible set of biological assays is essential. Given the broad spectrum of activities for the imidazo[1,5-a]pyridine class, a tiered approach to screening is recommended.[5][6]

Primary Screening: Antiproliferative Activity

Many imidazopyridine derivatives have demonstrated cytotoxic effects against cancer cell lines.[7] A primary screen against a panel of human cancer cell lines is a logical starting point.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate human cancer cell lines (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.

Secondary Screening: Target-Based Assays (Hypothetical)

Should the primary screen reveal interesting activity, the next logical step is to identify the molecular target. For this guide, we will hypothesize that the compounds are inhibitors of a specific kinase, a common target for this class of heterocycles.

Protocol: Kinase Inhibition Assay (e.g., using a luminescent assay format)

  • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its substrate peptide, and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Initiate the kinase reaction by adding the enzyme to the wells and incubate at room temperature for 1 hour.

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 for kinase inhibition.

In Vitro ADME Profiling

A crucial aspect of any SAR study is the early assessment of drug-like properties.

  • Metabolic Stability: Incubate the compounds with human liver microsomes to determine their intrinsic clearance.

  • Aqueous Solubility: Measure the solubility of the compounds in phosphate-buffered saline (PBS) at pH 7.4.

  • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins using rapid equilibrium dialysis.

Visualizing the SAR: A Logical Framework

The relationships between structural modifications and biological activity can be visualized to guide further optimization.

SAR_Logic cluster_SAR SAR Analysis Workflow Parent Parent Compound Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate Region1 Region I (5-Aminomethyl) Parent->Region1 Synthesize Analogs Region2 Region II (1-Carboxylate) Parent->Region2 Synthesize Analogs Region3 Region III (Core) Parent->Region3 Synthesize Analogs BioActivity Biological Activity (e.g., IC50) Region1->BioActivity ADME ADME Properties (Solubility, Stability) Region1->ADME Region2->BioActivity Region2->ADME Region3->BioActivity Region3->ADME Lead Lead Candidate BioActivity->Lead Data Interpretation and Selection ADME->Lead Data Interpretation and Selection

Caption: Workflow for the SAR analysis of the parent compound.

Interpreting the Data: Building the SAR Narrative

The ultimate goal is to synthesize the experimental data into a coherent SAR narrative. For our hypothetical study, let's assume the following outcomes:

Compound IDAntiproliferative IC50 (µM)Kinase Inhibition IC50 (µM)Aqueous Solubility (µg/mL)
Parent 5.22.150
A1 2.81.045
A2 8.54.340
A3 >50>20150
B1 4.91.960
B2 15.69.810
B3 1.50.5200
C1 3.11.230
C2 10.36.748
  • Region I: Mono-methylation of the amine (A1) is beneficial for activity, while di-methylation (A2) is detrimental, suggesting a steric clash in the binding pocket. Neutralizing the amine via acetylation (A3) abolishes activity, indicating that the positive charge is crucial for target engagement.

  • Region II: The ester group size has a modest impact on activity (B1 vs. Parent), but a large group (B2) is poorly tolerated. Hydrolysis to the carboxylic acid (B3) significantly enhances both antiproliferative and kinase inhibitory activity, suggesting it may be the active form of the molecule. This also dramatically improves solubility.

  • Region III: An electron-withdrawing group at the 7-position (C1) improves activity, while an electron-donating group (C2) is detrimental. This suggests that a more electron-deficient pyridine ring is favored.

Lead Candidate: Based on this analysis, compound B3 emerges as a promising lead candidate due to its superior potency and favorable solubility profile. Further optimization could involve combining the beneficial features identified, such as synthesizing the 7-chloro analog of B3.

Conclusion and Future Directions

This guide has outlined a systematic approach to the SAR analysis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate. By designing a focused library of analogs, employing robust biological assays, and logically interpreting the data, researchers can efficiently navigate the optimization process. The imidazo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of its SAR is paramount to unlocking its full potential.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI.
  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the... - ResearchGate.
  • Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF - ResearchGate.
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate.
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR.

Sources

Comparing synthetic routes and atom economy for Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and synthetic comparison guide for Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate , designed for researchers and drug development professionals evaluating scalable and atom-economical pathways.

Executive Summary

Imidazo[1,5-a]pyridines are privileged pharmacophores widely utilized in the design of aromatase inhibitors, fluorescent probes, and positive allosteric modulators. Specifically, Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate (often isolated as a stable hydrochloride salt [1]) serves as a highly functionalized synthetic intermediate. The C1-ester and C5-aminomethyl groups provide orthogonal handles for downstream derivatization.

This guide objectively compares two distinct synthetic strategies for constructing this scaffold: the Classical Orthoester Cyclization (Route A) and the Modern I₂-Mediated Oxidative C(sp³)-H Amination (Route B). By evaluating their mechanistic causality, atom economy, and experimental robustness, we provide a definitive framework for selecting the optimal route based on your laboratory's scale and green chemistry goals.

Mechanistic Pathway Analysis

Route A: Classical Orthoester Cyclization

This traditional stepwise approach relies on the condensation of an α -amino ester with a one-carbon synthon. The causality behind selecting triethyl orthoformate over Vilsmeier-Haack reagents is twofold: it avoids highly toxic, moisture-sensitive chlorinating agents and generates volatile ethanol as the sole cyclization byproduct, significantly simplifying purification.

Mechanism: The primary amine of ethyl 2-amino-2-(6-cyanopyridin-2-yl)acetate attacks the activated orthoester (protonated by p-TSA) to form an unstable formimidate intermediate. The pyridine nitrogen (N4) then undergoes an intramolecular nucleophilic attack on the formimidate carbon, driving cyclodehydration to form the fused aromatic system. A subsequent catalytic hydrogenation reduces the C5-nitrile to the target aminomethyl group.

RouteA A Ethyl 2-amino-2-(6-cyanopyridin-2-yl)acetate (Starting Material) B Triethyl Orthoformate HC(OEt)3, p-TSA, 140°C A->B C Formimidate Intermediate (Unstable) B->C Condensation D Cyclodehydration (-EtOH) C->D E Ethyl 5-cyano-imidazo[1,5-a]pyridine-1-carboxylate (Intermediate) D->E Ring Closure F Catalytic Hydrogenation (H2, Pd/C) E->F G Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate (Target Product) F->G Reduction

Fig 1. Mechanistic workflow of the classical orthoester cyclization route.

Route B: I₂-Mediated Oxidative C(sp³)-H Amination

Recent advancements in transition-metal-free catalysis have popularized direct transannulation techniques [2]. This route utilizes molecular iodine to activate an inert C(sp³)-H bond [3].

Mechanism: Ethyl 2-(6-cyanopyridin-2-yl)-2-oxoacetate undergoes condensation with methylamine to form a Schiff base (imine). The addition of I₂ generates an electrophilic iodonium intermediate at the methyl group. The proximity of the pyridine nitrogen facilitates an intramolecular nucleophilic displacement of iodide, forging the C-N bond and closing the imidazole ring. While highly direct, the causality of using stoichiometric iodine dictates a heavy molecular waste profile (HI/NaI).

RouteB A Ethyl 2-(6-cyanopyridin-2-yl)-2-oxoacetate (alpha-Keto Ester) B Methylamine (CH3NH2) DMSO, RT A->B C Imine Intermediate (Schiff Base) B->C -H2O D I2, NaOAc, 80°C Oxidative sp3 C-H Activation C->D E Iodonium Intermediate & Intramolecular Cyclization D->E -HI F Ethyl 5-cyano-imidazo[1,5-a]pyridine-1-carboxylate (Intermediate) E->F -HI G Catalytic Hydrogenation (H2, Raney Ni) F->G H Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate (Target Product) G->H Reduction

Fig 2. Mechanistic workflow of the I2-mediated oxidative C(sp3)-H amination route.

Quantitative Comparison: Atom Economy & Performance

To objectively evaluate these routes, we must look beyond isolated yield and analyze the Atom Economy (AE) . AE is calculated as (Molecular Weight of Target / Total Molecular Weight of Reactants) × 100.

MetricRoute A (Orthoester Cyclization)Route B (I₂-Mediated C-H Amination)
Key Starting Material Ethyl 2-amino-2-(6-cyanopyridin-2-yl)acetateEthyl 2-(6-cyanopyridin-2-yl)-2-oxoacetate
Total MW of Reactants 357.45 g/mol 493.09 g/mol
MW of Target Product 219.24 g/mol 219.24 g/mol
Atom Economy (AE %) 61.3% 44.5%
Primary Byproducts EthanolH₂O, NaI, HI
Scalability Excellent (Solvent-free cyclization possible)Moderate (Exothermic quenching required)
Estimated Overall Yield 45 - 55%60 - 70%

Analysis: Route A is vastly superior in terms of Atom Economy (61.3% vs 44.5%). Route B suffers a severe penalty due to the mass of stoichiometric iodine (MW: 253.81) required for the oxidative step. However, Route B often compensates with a higher overall yield, as α -keto esters are generally more stable and easier to synthesize than the highly reactive α -amino esters required for Route A.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Classical Orthoester Cyclization

This protocol utilizes a self-validating visual cue: the distillation of ethanol byproduct shifts the equilibrium, driving the reaction to completion.

  • Condensation & Cyclization: To a flame-dried 100 mL round-bottom flask, add ethyl 2-amino-2-(6-cyanopyridin-2-yl)acetate (10.0 mmol, 2.05 g) and triethyl orthoformate (15 mL, acting as both reagent and solvent). Add p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg) to protonate the orthoester.

  • Heating: Equip the flask with a short-path distillation head. Heat the mixture to 140 °C. Validation: The reaction is progressing when ethanol begins distilling over at ~78 °C. Maintain heating for 4 hours until distillation ceases.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, EtOAc/Hexanes 1:1) to isolate ethyl 5-cyano-imidazo[1,5-a]pyridine-1-carboxylate.

  • Reduction: Transfer the intermediate (5.0 mmol) to a Parr hydrogenation flask. Dissolve in absolute ethanol (20 mL) and add 10% Pd/C (0.05 equiv). Pressurize with H₂ (1 atm) and stir for 12 hours.

  • Isolation: Filter through a Celite pad to remove the catalyst. To stabilize the primary amine, add 4.0 M HCl in dioxane (1.5 equiv) dropwise. Concentrate to yield the target compound as a stable hydrochloride salt.

Protocol B: I₂-Mediated Oxidative C-H Amination

This protocol utilizes a redox-quenching step; the disappearance of the deep purple iodine color serves as an internal indicator of successful workup.

  • Imine Formation: In a 50 mL vial, dissolve ethyl 2-(6-cyanopyridin-2-yl)-2-oxoacetate (10.0 mmol, 2.04 g) in anhydrous DMSO (20 mL). DMSO is chosen as it stabilizes the highly polar iodonium intermediate. Add methylamine (2.0 M in THF, 12.0 mmol) and stir at room temperature for 1 hour.

  • Oxidative Cyclization: Add anhydrous sodium acetate (20.0 mmol, 1.64 g) followed by molecular iodine (12.0 mmol, 3.04 g). Seal the vial and heat to 80 °C for 6 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Validation: Pour the dark mixture into saturated aqueous Na₂S₂O₃ (30 mL). The immediate discharge of the dark purple/brown color confirms the complete reduction of unreacted I₂ to soluble iodide. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Reduction: Subject the purified cyano-intermediate to the exact same Pd/C hydrogenation protocol described in Protocol A to yield the final product.

Conclusion & Recommendations

For laboratories prioritizing Green Chemistry and large-scale manufacturing , Route A is the definitive choice. Its high atom economy (61.3%) and benign byproducts make it ideal for multi-gram scale-up, provided the precursor α -amino ester can be synthesized efficiently.

Conversely, for discovery chemists requiring rapid access to the imidazo[1,5-a]pyridine scaffold for SAR studies, Route B is highly recommended. Despite its poor atom economy (44.5%), the robustness of the I₂-mediated C-H amination and the stability of the starting α -keto ester ensure reliable, higher-yielding access to the target molecule.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.[Link]

  • Joshi, A., Mohan, D. C., Adimurthy, S. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.